Articaine Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000.
See also: Articaine (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDBGSWGNEMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045444 | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161448-79-9, 23964-57-0 | |
| Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester, monohydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161448-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Articaine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Articaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-methyl-3-[[(1-oxo-2-(propylamino)propyl]amino]-2-thenoate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTICAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS9014Q792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Articaine Hydrochloride: A Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanism by which articaine hydrochloride exerts its local anesthetic effects through the blockade of voltage-gated sodium channels. The document details the state-dependent nature of this interaction, identifies key binding sites, presents quantitative data on channel affinity, and outlines the experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By inhibiting the influx of sodium ions, articaine prevents the depolarization of the nerve membrane, thereby blocking the initiation and propagation of nerve impulses, which results in a temporary loss of sensation.[1][2] This action is not uniform across all channel conformations; articaine exhibits a pronounced state-dependent inhibition, meaning its binding affinity for the sodium channel is significantly influenced by the channel's conformational state.[3]
The modulated receptor hypothesis provides a framework for understanding this state-dependent blockade. This hypothesis posits that local anesthetics bind with different affinities to the resting, open, and inactivated states of the sodium channel. Articaine demonstrates the highest affinity for the open and inactivated states of the channel and the lowest affinity for the resting state.[3] This preferential binding to more active channel states contributes to its efficacy in blocking nerve conduction, particularly in rapidly firing neurons.
Molecular Binding Site
Articaine, like other local anesthetics, binds to a receptor site located within the inner cavity of the voltage-gated sodium channel, specifically on the α-subunit.[3][4] This binding site is accessible from the intracellular side of the membrane. The chemical structure of articaine, which includes a thiophene ring, enhances its lipid solubility, facilitating its diffusion across the nerve membrane to reach its target.[1][2]
Molecular mapping studies have identified critical amino acid residues that form the local anesthetic binding site. Notably, a phenylalanine residue located in the sixth transmembrane segment of domain IV (D4S6) has been shown to be a key point of interaction for articaine.[5] This interaction is crucial for the high-affinity, state-dependent block of the sodium channel.[5]
Quantitative Analysis of Articaine-Sodium Channel Interactions
The state-dependent affinity of articaine for voltage-gated sodium channels has been quantified through electrophysiological studies. The 50% inhibitory concentration (IC50) values, which represent the concentration of articaine required to block 50% of the sodium current, vary significantly depending on the channel state and isoform.
| Sodium Channel Isoform & State | IC50 (µM) | Holding Potential (mV) | Reference |
| rNav1.4 (rat skeletal muscle) | |||
| Resting State | 378 ± 26 | -140 | [5] |
| Inactivated State | 40.6 ± 2.7 | -70 | [5] |
| Open State | 15.8 ± 1.5 | - | [5] |
| hNav1.7 (human neuronal) | |||
| Open State | 8.8 ± 0.1 | - | [5] |
| rNav1.8 (rat neuronal) | |||
| Open State | 22.0 ± 0.5 | - | [5] |
The data clearly illustrates that articaine is significantly more potent at blocking open and inactivated channels compared to resting channels. The affinity for the open state of rNav1.4 is approximately 24 times higher than for the resting state.[5] This highlights the profound state-dependent nature of articaine's mechanism of action.
Signaling Pathways and Logical Relationships
The interaction of articaine with the voltage-gated sodium channel can be visualized as a dynamic process dependent on the conformational state of the channel.
Caption: State-dependent binding of articaine to voltage-gated sodium channels.
The logical relationship of articaine's binding affinity can be represented hierarchically.
Caption: Hierarchy of articaine's binding affinity for sodium channel states.
Experimental Protocols
The investigation of articaine's effect on voltage-gated sodium channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique .[6][7] This method allows for the precise control of the cell membrane potential and the recording of ionic currents flowing through the channels.
Objective: To determine the IC50 of articaine for the blockade of voltage-gated sodium channels in a specific conformational state.
Materials and Methods:
-
Cell Preparation: A cell line expressing the desired sodium channel isoform (e.g., HEK293 cells transfected with the gene for rNav1.4) is cultured on glass coverslips.[5]
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-7 MΩ. The pipette is filled with an intracellular solution containing ions that mimic the cell's cytoplasm.[8]
-
Recording Setup: The coverslip with the cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. The micropipette is mounted on a micromanipulator.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the membrane.[9]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[7]
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential) using a patch-clamp amplifier. To study the resting state block, a holding potential where most channels are in the resting state (e.g., -140 mV) is used.[5] For the inactivated state block, a holding potential where a significant fraction of channels are inactivated (e.g., -70 mV) is chosen.[5]
-
Current Recording: Voltage steps are applied to elicit sodium currents, which are recorded by the amplifier.
-
Drug Application: this compound is added to the extracellular solution at various concentrations. The effect of each concentration on the peak sodium current is measured.
-
Data Analysis: The percentage of current inhibition is plotted against the articaine concentration, and the data is fitted with a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 of articaine.
Conclusion
This compound is a potent local anesthetic that functions by blocking voltage-gated sodium channels in a state-dependent manner. Its high affinity for the open and inactivated states, coupled with its interaction with specific residues within the channel's inner pore, underlies its clinical efficacy. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and professionals involved in the study of local anesthetics and the development of novel pain management therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 7. axolbio.com [axolbio.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
An In-depth Technical Guide to the Chemical Structure and Properties of Articaine Hydrochloride
Introduction
Articaine hydrochloride is an intermediate-acting, amide-type local anesthetic that is distinguished by its unique chemical structure and rapid metabolism.[1][2][3] First synthesized in 1969 and introduced clinically in 1976, it has become a widely used agent in dentistry and other minor surgical procedures.[4][5] Its chemical design, which includes a thiophene ring and an ester group, confers specific properties such as high lipid solubility and rapid inactivation in the bloodstream, contributing to a favorable efficacy and safety profile.[3][5][6] This guide provides a detailed examination of the chemical structure, physicochemical properties, pharmacodynamics, and pharmacokinetics of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is chemically designated as 4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid methyl ester monohydrochloride.[7] Unlike most other amide local anesthetics that feature a benzene ring, articaine contains a thiophene ring, which enhances its lipophilicity.[1][6][8] This structural feature facilitates greater diffusion across nerve membranes.[1] Furthermore, it is the only widely used amide anesthetic that also contains an ester linkage, which is crucial for its metabolism.[3][9]
Chemical Formula: C₁₃H₂₀N₂O₃S·HCl[7][10]
Molecular Weight: 320.84 g/mol [2][10]
Synonyms: Carticaine HCl, Septocaine, Ultracaine[2][7][11]
Physicochemical and Pharmacokinetic Data
The physicochemical and pharmacokinetic properties of this compound are summarized below. These tables provide quantitative data for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| pKa | 7.8 | [1][12] |
| Partition Coefficient (n-octanol/buffer) | 17 (pH 7.35) | [12][13] |
| Protein Binding | 60-95% (Primarily to albumin and γ-globulins) | [1][5][7][14] |
| Water Solubility | Freely soluble | [15] |
| Melting Point | 177-178°C | [11] |
| Appearance | White or almost white crystalline powder | [11] |
Table 2: Pharmacokinetic Parameters of this compound (4% solution)
| Parameter | Value | Condition | Reference(s) |
| Onset of Action | 1-6 minutes | Submucosal Injection | [7] |
| Time to Peak Plasma Concentration (Tmax) | ~22-25 minutes | Following single dose | [7][16] |
| Peak Plasma Concentration (Cmax) | 385 ng/mL | 68 mg dose | [12] |
| 900 ng/mL | 204 mg dose | [12] | |
| 2,037 ng/mL | 476 mg dose (with 1:100,000 epinephrine) | [13][16] | |
| 2,145 ng/mL | 476 mg dose (with 1:200,000 epinephrine) | [13][16] | |
| Elimination Half-Life (t½) | ~20-44 minutes | [3][13][17] | |
| Metabolism | 90-95% by plasma carboxyesterase; 5-10% by hepatic CYP enzymes | [7][13][18] | |
| Excretion | Primarily in urine (~53-57% within 24 hrs) as inactive metabolites | [7] |
Pharmacodynamics and Mechanism of Action
Similar to other local anesthetics, this compound blocks nerve conduction by inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][6] The mechanism is state-dependent, with articaine showing the highest affinity for the open and inactivated states of the channel and the lowest affinity for the resting state.[1]
The uncharged base form of the articaine molecule diffuses across the nerve sheath and membrane. Once inside the axoplasm, it re-equilibrates into its protonated, cationic form. This cation then binds to a specific receptor site within the alpha-subunit of the voltage-gated sodium channel.[1] This binding action prevents the influx of sodium ions that is necessary to reach the threshold potential for nerve impulse propagation.[6] Consequently, the action potential is not generated, and nerve conduction is reversibly blocked, resulting in a loss of sensation.[2][19] The order of sensory function loss is typically pain, temperature, touch, proprioception, and finally, skeletal muscle tone.[12][19]
Pharmacokinetics
Absorption and Distribution
When administered via submucosal injection, articaine's onset of action is rapid, typically within 1 to 6 minutes.[7] It is often formulated with a vasoconstrictor like epinephrine to decrease local blood flow, which reduces the rate of systemic absorption and prolongs the anesthetic effect at the site of injection.[6] Once in the systemic circulation, articaine is highly bound to plasma proteins (60-95%).[1][5][7]
Metabolism and Excretion
A key feature of articaine is its rapid and extensive metabolism. Unlike other amide anesthetics that are primarily metabolized in the liver, 90-95% of articaine is hydrolyzed by plasma carboxyesterases in the bloodstream.[9][13][18] This biotransformation yields its primary metabolite, articainic acid, which is pharmacologically inactive.[1][9] The remaining 5-10% undergoes metabolism in the liver by cytochrome P450 enzymes.[7][13] Articainic acid can be further metabolized to articainic acid glucuronide.[1][9] The rapid breakdown in the plasma contributes to articaine's short elimination half-life of approximately 20-44 minutes and a lower risk of systemic toxicity, even with repeated injections.[3][17] The inactive metabolites are primarily excreted via the kidneys.[7]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. While specific industrial protocols are proprietary, the general chemical route has been described in patent literature.[20][21][22]
Methodology Overview: A common synthesis pathway involves three main reactions:
-
Amidation: The process begins with the raw material 4-methyl-3-aminothiophene-2-methyl formate. This compound undergoes an amidation reaction with 2-chloropropionyl chloride in the presence of a catalyst like triethylamine or potassium carbonate.[20][21] The reaction is typically performed in a solvent such as dichloromethane at a controlled temperature (e.g., 0-10°C).[20]
-
Ammoniation (Amination): The intermediate product from the amidation step is then reacted with propylamine.[11][20] This step substitutes the chlorine atom with the propylamine group to form the articaine base. This reaction may be carried out in a solvent like toluene and heated to drive the reaction to completion.[11]
-
Salt Formation: Finally, the synthesized articaine base (which is an oily residue after purification) is dissolved in a suitable solvent (e.g., ether).[11] Hydrochloric acid (often as a solution in a solvent like methanol or as HCl gas) is introduced to form the stable, water-soluble this compound salt, which precipitates and can be collected.[11]
Quantification in Biological Samples
The determination of articaine and its metabolite, articainic acid, in biological matrices like blood, plasma, or urine is critical for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical methods employed.[17][23]
Methodology Overview (HPLC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantification.[24][25]
-
Sample Preparation: A crucial first step is to prevent the rapid in-vitro hydrolysis of articaine by plasma esterases. This is often achieved by immediately adding an esterase inhibitor (e.g., neostigmine) to the blood sample upon collection.[23] The sample then undergoes an extraction procedure to isolate the analytes from matrix components. This can be a liquid-liquid extraction (LLE) using a solvent like diethyl ether or a solid-phase extraction (SPE).[23][24][25] An internal standard (e.g., lidocaine or mepivacaine) is added to correct for extraction variability.[25]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system. A reverse-phase column (e.g., C18) is typically used to separate articaine, articainic acid, and the internal standard.[24] The mobile phase often consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid solution), run in either an isocratic or gradient elution mode.[25]
-
Detection and Quantification: The eluent from the HPLC column is directed to a mass spectrometer. An electrospray ionization (ESI) source is commonly used to ionize the analytes.[25] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.[24][25] A calibration curve is constructed using standards of known concentrations to quantify the amount of articaine in the unknown sample.[23]
Conclusion
This compound's distinct chemical structure, characterized by a thiophene ring and an ester side chain, underlies its clinical profile. These features provide high potency and a rapid metabolism that minimizes systemic toxicity. The comprehensive data and methodologies presented in this guide offer a technical foundation for professionals in research and drug development engaged in the study and application of local anesthetics.
References
- 1. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H21ClN2O3S | CID 32169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Articaine - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. aapd.org [aapd.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 10. This compound [midas-pharma.com]
- 11. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. DailyMed - septocaine- this compound and epinephrine bitartrate injection, solution [dailymed.nlm.nih.gov]
- 13. medlibrary.org [medlibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. primescholars.com [primescholars.com]
- 16. The pharmacokinetics and cardiovascular effects of high-dose articaine with 1:100,000 and 1:200,000 epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.vivarep.com [cdn.vivarep.com]
- 19. drugs.com [drugs.com]
- 20. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN102060840A - Preparation method of this compound - Google Patents [patents.google.com]
- 22. CN102060840B - Preparation method of this compound - Google Patents [patents.google.com]
- 23. ijddt.com [ijddt.com]
- 24. farmaciajournal.com [farmaciajournal.com]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolism and Degradation of Articaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways and degradation products of articaine hydrochloride, a widely used local anesthetic in dentistry. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing detailed data, experimental methodologies, and visual representations of key processes.
Metabolism of this compound
This compound undergoes rapid and extensive metabolism, primarily through hydrolysis of its ester group, leading to the formation of the inactive metabolite, articainic acid. A secondary, minor metabolic pathway involves the hepatic cytochrome P450 (CYP) enzyme system.
Primary Metabolic Pathway: Ester Hydrolysis
The principal metabolic route for articaine is the hydrolysis of its methyl ester group, a reaction catalyzed by non-specific esterases present in both plasma and tissues.[1][2] This rapid breakdown is a key factor in articaine's low systemic toxicity, as the resulting major metabolite, articainic acid, is pharmacologically inactive.[3] This efficient clearance allows for a shorter elimination half-life compared to other amide-type local anesthetics.[4]
Secondary Metabolic Pathway: Hepatic Metabolism
A smaller fraction of articaine is metabolized in the liver by microsomal enzymes.[5] This pathway also leads to the formation of articainic acid, which can then undergo a phase II conjugation reaction to form articainic acid glucuronide.[1]
Quantitative Metabolic Data
The following table summarizes key quantitative parameters related to the metabolism of this compound.
| Parameter | Value | Reference |
| Primary Metabolite | Articainic Acid | [3] |
| Secondary Metabolite | Articainic Acid Glucuronide | [1] |
| Enzymes Involved | Plasma and Tissue Esterases, Hepatic Microsomal Enzymes | [1][5] |
| Elimination Half-life of Articaine | Approximately 20 minutes | [2] |
Metabolic Pathway of this compound
Caption: Primary and secondary metabolic pathways of this compound.
Degradation of this compound
The degradation of this compound can occur under various stress conditions, leading to the formation of different degradation products. Understanding these degradation pathways is crucial for ensuring the stability and safety of pharmaceutical formulations.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH, the ester linkage in articaine is susceptible to hydrolysis, yielding articainic acid. The rate of hydrolysis is influenced by pH and temperature.
Oxidative Degradation
Exposure to oxidizing agents can lead to the degradation of articaine. While specific oxidative degradation products of articaine are not extensively documented in the reviewed literature, related amide-type anesthetics can undergo oxidation at the aromatic ring or the tertiary amine.
Photodegradation
The stability of articaine under light exposure is a critical parameter. Photodegradation can lead to the formation of various photoproducts, although specific information on the photodegradation pathway of articaine is limited.
Thermal Degradation
Elevated temperatures can accelerate the degradation of articaine, primarily through hydrolysis of the ester group. Manufacturing processes involving heat, such as terminal sterilization, can lead to a slight increase in the formation of articaine acid.[6]
A known interaction has been observed between 4% this compound with adrenaline and 3% sodium hypochlorite, a common endodontic irrigant. This interaction results in the formation of a precipitate identified as 4-methyl-3-{[1-oxo-2-(propylamino)propanoyl]amino}thiophene-2-carboxylic acid (MAMC).[7]
Experimental Protocols
This section outlines general methodologies for the analysis of articaine and its metabolites, as well as for conducting forced degradation studies.
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for assessing the hepatic metabolism of articaine.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), this compound standard, and an organic solvent for quenching (e.g., acetonitrile).
-
Incubation: Pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound.
-
Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding a cold organic solvent.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the presence of articaine and its metabolites using a validated analytical method such as LC-MS/MS.
Workflow for In Vitro Metabolism Study
Caption: General workflow for an in vitro metabolism study of articaine.
Forced Degradation Studies
This protocol outlines a general approach to investigating the degradation of articaine under various stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat articaine solution with a suitable acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat articaine solution with a suitable base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat articaine solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose articaine solution and solid material to a light source according to ICH Q1B guidelines.
-
Thermal Degradation: Expose solid articaine to dry heat (e.g., 80°C).
-
-
Sample Preparation: At specified time points, withdraw samples and neutralize if necessary. Dilute the samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.
Forced Degradation Study Workflow
References
- 1. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. This compound CAS#: 23964-57-0 [m.chemicalbook.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. cdn.vivarep.com [cdn.vivarep.com]
- 7. A spectroscopic assessment of interaction between 4% this compound with adrenaline and various endodontic irrigants - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics of Articaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of articaine hydrochloride, a widely used local anesthetic in dentistry and other medical fields. This document delves into the absorption, distribution, metabolism, and excretion of articaine, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental workflows.
Introduction
This compound is an intermediate-potency, short-acting amide local anesthetic with a rapid onset of action.[1][2] Its unique chemical structure, which includes a thiophene ring instead of a benzene ring and an additional ester group, differentiates it from other amide local anesthetics and significantly influences its pharmacokinetic profile.[1][2][3] This distinct structure allows for rapid hydrolysis in the plasma, contributing to a lower risk of systemic toxicity.[2][4]
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by rapid absorption, distribution, extensive and rapid metabolism, and efficient excretion. The inclusion of a vasoconstrictor, typically epinephrine, in articaine formulations plays a crucial role in slowing its systemic absorption and prolonging its local anesthetic effect.[1][5]
Absorption
Following submucosal injection, the most common route of administration in dentistry, articaine is readily absorbed into the systemic circulation.[1] The rate and extent of absorption are influenced by the dose administered, the vascularity of the injection site, and the presence of a vasoconstrictor.[1]
Peak plasma concentrations (Cmax) of articaine are typically reached within 10 to 25 minutes after submucosal injection.[4][6][7] The addition of epinephrine not only prolongs the anesthetic effect but also reduces the peak systemic concentration of articaine.[4]
Distribution
Once absorbed, articaine is distributed throughout the body. It exhibits a moderate degree of plasma protein binding, primarily to human serum albumin and γ-globulins.[6] In vitro studies at 37°C have shown protein binding to be approximately 60% to 80%.[6] Another source suggests a protein binding of 94%.[1]
Articaine demonstrates good diffusion through soft tissues and bone, which is a significant advantage in dental procedures.[4][8] The concentration of articaine in the alveolus of a tooth following extraction has been found to be approximately 100 times higher than in systemic circulation, highlighting its effective localization at the site of action.[4][7][8]
Metabolism
A key feature of articaine's pharmacokinetics is its rapid and extensive metabolism. Unlike other amide local anesthetics that are primarily metabolized in the liver, articaine undergoes biotransformation in both the plasma and the liver.[3][9]
The primary metabolic pathway involves the hydrolysis of the ester group by plasma carboxyesterases to its main, inactive metabolite, articainic acid.[1][3][8] This rapid inactivation in the bloodstream contributes significantly to articaine's favorable safety profile and short elimination half-life.[2][4] Approximately 5-10% of articaine is metabolized in the liver by microsomal enzymes.[3][10] Articainic acid can be further metabolized to articainic acid glucuronide.[3]
Excretion
Articaine and its metabolites are primarily excreted by the kidneys.[3][11] A small percentage of the administered dose, approximately 2% to 10%, is excreted as unchanged articaine.[3][11] The majority is eliminated as metabolites, with articainic acid and its glucuronide conjugate being the most abundant forms found in urine.[3][11]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound after Submucosal Injection in Adults
| Parameter | Articaine with Epinephrine 1:100,000 | Articaine with Epinephrine 1:200,000 | Articaine without Epinephrine | Reference |
| Cmax (ng/mL) | 2,037 | 2,145 | 580 | [4][12] |
| Tmax (min) | 22 | 22 | 10-15 | [4][12] |
| t½ (min) | 43.8 | 44.4 | ~20 | [2][6][7] |
| Protein Binding (%) | 60-80 | 60-80 | 70 | [4][6] |
Table 2: Pharmacokinetic Parameters of Articaine and Articainic Acid after Epidural Administration
| Compound | Elimination Half-life (t½) | Renal Clearance (mL/min) | Protein Binding (%) | Reference |
| Articaine | 0.54 ± 0.05 h (α-phase) 2.44 ± 0.30 h (β-phase) | 12 - 28 | 50 - 70 | [11] |
| Articainic Acid | 2.44 ± 0.30 h | 84 - 160 | 60 - 90 | [11] |
Experimental Protocols
The following section outlines typical methodologies employed in pharmacokinetic studies of this compound.
Study Design
Pharmacokinetic studies of articaine are often designed as randomized, double-blind, crossover trials.[12] Healthy adult volunteers are typically recruited, and the study medications, such as articaine with different concentrations of epinephrine, are administered to induce local anesthesia (e.g., intraoral maxillary infiltration and mandibular nerve block).[5][12]
Dosing and Administration
For dental studies, a common dosage is 4% this compound with epinephrine 1:100,000 or 1:200,000, administered via submucosal injection.[12] The maximum recommended dosage for healthy adults is 7 mg/kg of articaine.[6] For pediatric patients (4-16 years), the maximum recommended dose is also 7 mg/kg.[6]
Blood Sampling
Venous blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of articaine and its metabolites.[12] Due to the rapid hydrolysis of articaine in blood, rapid sample preparation is critical for accurate determination of its concentration.[4]
Analytical Methods
The quantification of articaine and its primary metabolite, articainic acid, in biological samples is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][13][14] These methods offer high sensitivity and specificity for accurate pharmacokinetic analysis.[14]
The following is a brief overview of a typical analytical method:
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is commonly used to isolate articaine and its metabolites from plasma or serum.[14][15]
-
Chromatographic Separation: A C18 or similar reversed-phase column is often used for separation.[15][16]
-
Detection: UV detection or, for higher sensitivity, tandem mass spectrometry is employed for quantification.[14][15]
Visualizations
The following diagrams illustrate the metabolic pathway of articaine and a typical experimental workflow for its pharmacokinetic analysis.
Conclusion
This compound exhibits a favorable pharmacokinetic profile for a local anesthetic, characterized by rapid onset, effective localization, and, most notably, rapid inactivation through hydrolysis in the plasma. This metabolic pathway minimizes the risk of systemic toxicity, allowing for safe and effective use in a variety of clinical applications. Understanding the in vivo pharmacokinetics of articaine is crucial for optimizing dosing strategies and ensuring patient safety in clinical practice and for guiding further research and development in the field of local anesthesia.
References
- 1. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Articaine - Wikipedia [en.wikipedia.org]
- 3. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 4. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. fda.report [fda.report]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.vivarep.com [cdn.vivarep.com]
- 10. drugs.com [drugs.com]
- 11. Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and cardiovascular effects of high-dose articaine with 1:100,000 and 1:200,000 epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound and its metabolite articainic acid after subcutaneous administration in red deer (Cervus elaphus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijddt.com [ijddt.com]
- 16. researchgate.net [researchgate.net]
Articaine Hydrochloride: A Technical Guide to Lipid Solubility and Protein Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of two critical physicochemical properties of the local anesthetic articaine hydrochloride: lipid solubility and plasma protein binding. These parameters are fundamental to understanding its pharmacokinetic and pharmacodynamic profile, including its potency, onset of action, and duration of effect. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the underlying mechanisms and relationships.
Lipid Solubility of this compound
Lipid solubility is a key determinant of a local anesthetic's potency. It governs the ability of the drug to penetrate the lipid bilayer of the nerve cell membrane to reach its site of action on the intracellular side of voltage-gated sodium channels. Articaine's unique structure, which includes a thiophene ring instead of the more common benzene ring, enhances its lipid solubility compared to other amide anesthetics.
Quantitative Data: Partition Coefficient
The lipophilicity of a compound is experimentally determined and expressed by its partition coefficient (P) or, more commonly, its logarithm (log P). This value represents the ratio of the concentration of the compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.
There is a notable variance between experimentally determined and computationally predicted log P values for articaine, which may reflect different conditions or the limitations of predictive algorithms.
| Parameter | Value | Source |
| Partition Coefficient (P) | 0.31 | Experimental (n-octanol-water) |
| Log P | -0.51 | Experimental (n-octanol-water) |
| XLogP3-AA | 2.8 | Computational Prediction |
A higher log P value generally correlates with increased anesthetic potency. The thiophene ring in articaine's structure is credited with increasing its liposolubility, facilitating its diffusion across the nerve membrane.
Experimental Protocol: Shake-Flask Method for Log P Determination
The "gold standard" for experimentally determining the log P value is the shake-flask method. The procedure is designed to measure the distribution of a solute between two immiscible liquid phases.
Objective: To determine the n-octanol/water partition coefficient (P) of this compound.
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water/buffer)
-
Aqueous buffer solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the phases to separate completely to ensure mutual saturation. This prevents volume changes during the partitioning experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a precise volume of the pre-saturated n-octanol and a precise volume of the articaine-containing pre-saturated aqueous buffer to a centrifuge tube.
-
The ratio of the phase volumes can be adjusted depending on the expected lipophilicity of the drug.
-
Securely cap the tube and place it on a mechanical shaker.
-
-
Equilibration: Agitate the mixture for a sufficient time to allow equilibrium to be reached (e.g., 30 minutes of vigorous shaking). The system should be maintained at a constant temperature (e.g., 37°C).
-
Phase Separation: After shaking, separate the two phases. Centrifugation at a moderate speed is typically required to ensure a clean separation and break any emulsions.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.
-
Determine the concentration of articaine in each phase using a validated HPLC-UV method.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
-
P = [Articaine]octanol / [Articaine]aqueous
-
The final value is expressed as log P.
-
Visualization: Physicochemical Properties and Clinical Effects
The interplay between lipid solubility, pKa, and protein binding dictates the clinical performance of articaine. This relationship can be visualized as a logical flow.
Caption: Relationship between articaine's properties and its clinical effects.
Protein Binding of this compound
Plasma protein binding significantly influences the distribution and duration of action of local anesthetics. The bound fraction of the drug is pharmacologically inactive and acts as a reservoir, while the free, unbound fraction is available to diffuse to the site of action and exert its effect.
Quantitative Data: Plasma Protein Binding
The extent of articaine's binding to plasma proteins, such as albumin and α1-acid glycoprotein, has been reported with some variability in the literature. This may be due to different experimental conditions or methodologies.
| Parameter | Value | Source |
| Plasma Protein Binding | 94% | |
| Plasma Protein Binding | ~95% | |
| Plasma Protein Binding | 70% |
A high degree of protein binding contributes to a longer duration of action, as the free drug is more slowly made available for metabolism and clearance from the tissues surrounding the nerve.
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is a widely accepted and reliable method for determining the extent to which a drug binds to plasma proteins.
Objective: To determine the percentage of articaine bound to proteins in human plasma.
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plate-based system)
-
Semi-permeable dialysis membranes with a suitable molecular weight cut-off (MWCO), typically 6-14 kDa, which retains proteins but allows the free drug to pass.
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Incubator shaker capable of maintaining 37°C
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Methodology:
-
Membrane Preparation: Hydrate the dialysis membranes according to the manufacturer's instructions.
-
Apparatus Assembly: Assemble the dialysis cells, ensuring the membrane separates the two chambers (a plasma chamber and a buffer chamber).
-
Sample Preparation: Spike the human plasma with this compound to a known final concentration (e.g., 1 µM).
-
Dialysis Setup:
-
Add the articaine-spiked plasma to one chamber (the donor side).
-
Add an equal volume of PBS to the other chamber (the receiver side).
-
-
Equilibration: Seal the dialysis unit and incubate it at 37°C on an orbital shaker (e.g., at 300 RPM) for a predetermined time (typically 4-8 hours) sufficient to reach equilibrium. At equilibrium, the concentration of the free drug is the same in both chambers.
-
Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
-
Analysis: Determine the concentration of articaine in the buffer sample (which equals the free drug concentration, Cfree) and the total concentration in the plasma sample (Ctotal) using a validated LC-MS/MS method.
-
Calculation: The percentage of protein binding is calculated as follows:
-
Fraction Unbound (fu) = Cfree / Ctotal
-
% Protein Binding = (1 - fu) * 100
-
Visualization: Experimental Workflow for Equilibrium Dialysis
The workflow for determining plasma protein binding using a 96-well plate-based equilibrium dialysis system is shown below.
Caption: Workflow for protein binding determination via equilibrium dialysis.
Integrated Mechanism of Action
Articaine, like other local anesthetics, functions by blocking nerve conduction. Its physicochemical properties directly facilitate this mechanism.
-
Diffusion: Due to its high lipid solubility and a pKa of 7.8, a significant fraction of articaine exists in its uncharged, lipid-soluble base form at physiological pH. This allows it to rapidly diffuse across the nerve sheath and the lipid-rich neuronal membrane into the axoplasm.
-
Re-equilibration: Once inside the slightly more acidic axoplasm, the equilibrium shifts, and a portion of the articaine molecules become protonated (cationic).
-
Channel Blockade: It is this cationic form that binds to a specific receptor site within the pore of voltage-gated sodium channels. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. The result is a reversible blockade of nerve impulse transmission and a loss of sensation.
Visualization: Sodium Channel Blockade by Articaine
The diagram below illustrates the pathway of articaine to its binding site and its effect on the sodium channel.
The Thiophene Ring: A Core Determinant of Articaine Hydrochloride's Unique Clinical Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Articaine hydrochloride, a local anesthetic of the amide class, distinguishes itself from its counterparts through a key structural modification: the substitution of the typical benzene ring with a thiophene ring.[1][2] This alteration is not merely a subtle chemical change; it is the primary driver behind articaine's distinct physicochemical properties, pharmacokinetic profile, and clinical performance, particularly in dentistry. This guide provides a detailed exploration of the thiophene ring's role in the function of this compound, supported by quantitative data, experimental considerations, and visual models of its structure-activity relationship.
Physicochemical and Pharmacokinetic Impact of the Thiophene Ring
The thiophene ring, a sulfur-containing aromatic heterocycle, imparts a unique set of properties to the articaine molecule that directly influences its interaction with neuronal membranes and its metabolic fate.[3]
The most significant contribution of the thiophene ring is the marked increase in the lipid solubility of articaine.[4][5] Unlike the benzene ring found in anesthetics like lidocaine, the thiophene moiety enhances the molecule's ability to diffuse across the lipid-rich nerve membrane to reach its target sodium ion channels within the neuron.[6][7] This superior lipophilicity is a key factor in articaine's rapid onset of action and its high rate of anesthetic success.[8][9] Studies have shown that articaine is significantly more effective than lidocaine for infiltration anesthesia, a property attributed to its enhanced diffusibility through both soft tissue and bone.[2][10][11]
Articaine exhibits a high degree of plasma protein binding, reported to be between 94% and 95%.[4][12] This is comparatively higher than lidocaine. The extent of protein binding influences the duration of action, as a more highly bound drug is released more slowly, making it available at the nerve site for a longer period and reducing its clearance into systemic circulation.[13] This contributes to a prolonged anesthetic effect at the target site.[14]
While structurally an amide, articaine is unique because it also contains an ester group attached to the thiophene ring.[1][15] This ester linkage is the primary site of metabolism, where it is rapidly hydrolyzed by nonspecific plasma esterases into its inactive metabolite, articainic acid.[3][5] This rapid inactivation in the bloodstream, with 90-95% of the drug metabolized in the blood and only 5-10% in the liver, is a stark contrast to other amide anesthetics like lidocaine, which are primarily metabolized in the liver.[10][13][14]
This rapid plasma-based metabolism results in a significantly shorter elimination half-life for articaine (approximately 20-42 minutes) compared to lidocaine (approximately 90-120 minutes).[6][10][16] The swift breakdown into an inactive metabolite is directly linked to a lower risk of systemic toxicity, which is a considerable safety advantage, especially when repeated injections are necessary.[1][17]
Quantitative Data Summary
The following tables summarize the key physicochemical and pharmacokinetic parameters of articaine, highlighting the influence of its unique structure.
Table 1: Physicochemical Property Comparison
| Property | Articaine | Lidocaine | Significance of Thiophene Ring |
| Aromatic Ring | Thiophene | Benzene | Enhances lipophilicity and tissue penetration[1][2] |
| pKa (at 25°C) | 7.8[4][12] | 7.9[18] | A lower pKa means more uncharged base molecules are available to diffuse across the nerve sheath, contributing to a faster onset.[14] |
| Lipid Solubility | High (49.5%)[9] | Moderate (2.9%)[9] | Increased lipid solubility facilitates easier penetration of the nerve membrane.[13][18] |
| Plasma Protein Binding | ~94-95%[4][12] | ~65%[12] | Higher protein binding leads to a longer duration of action at the nerve site.[14] |
Table 2: Pharmacokinetic Parameter Comparison
| Parameter | Articaine | Lidocaine | Significance of Thiophene Ring & Ester Group |
| Metabolism | 90-95% in plasma by esterases; 5-10% in liver[10][13] | Primarily in the liver (~70%)[13] | Rapid plasma hydrolysis leads to faster inactivation and lower systemic toxicity.[5] |
| Elimination Half-life | 20-42 minutes[6][10] | 90-120 minutes[10][16] | Shorter half-life reduces the risk of accumulation and systemic side effects.[1][13] |
| Primary Metabolite | Articainic acid (inactive)[5] | Xylidide (active, potentially toxic)[13] | Inactive metabolite contributes to a better safety profile.[14] |
| Onset of Action | 1-3 minutes (infiltration)[4][8] | Slower than articaine | Enhanced lipophilicity and lower pKa contribute to a rapid onset.[8] |
Experimental Protocols
The characterization of a local anesthetic like articaine involves a series of standardized in vitro and in vivo experiments. Below are generalized methodologies for key assessments.
Protocol for Determining the Octanol-Water Partition Coefficient (Log P) as a measure of Lipophilicity:
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the two phases.
-
Drug Solution: Dissolve a precisely weighed amount of this compound in the aqueous phase to create a stock solution of known concentration.
-
Partitioning: Mix a known volume of the articaine stock solution with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the drug between the two phases. Allow the phases to separate completely.
-
Concentration Measurement: Carefully separate the aqueous and octanol phases. Determine the concentration of articaine in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of articaine in the octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Protocol for Determining Metabolic Stability in Human Serum:
-
Serum Preparation: Obtain fresh human serum and pre-warm it to 37°C in a water bath.
-
Incubation: Add articaine to the serum samples at various concentrations (e.g., 10-300 µg/mL) to initiate the metabolic reaction.[19]
-
Time-Course Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.[19]
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), which also precipitates proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the remaining parent drug and its metabolites.
-
LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of articaine and its primary metabolite, articainic acid.[17]
-
Data Analysis: Plot the concentration of articaine over time to determine the rate of metabolism and calculate its in vitro half-life. Michaelis-Menten kinetics can be determined by plotting reaction velocity against substrate concentration.[19]
Protocol for Assessing Onset and Duration of Nerve Block (e.g., Rat Sciatic Nerve Block Model):
-
Animal Preparation: Anesthetize a rat using a general anesthetic. Place the animal in a lateral position to expose the injection site for the sciatic nerve.
-
Nerve Block Administration: Inject a standardized dose and volume of 4% this compound with epinephrine in close proximity to the sciatic nerve, often guided by a nerve stimulator or ultrasound.
-
Assessment of Onset: Test for sensory blockade at regular, short intervals (e.g., every 30-60 seconds) following injection. Sensory block onset is typically determined by the loss of a withdrawal reflex to a noxious stimulus (e.g., a pinprick or thermal stimulus).[20] The time from injection to the complete loss of reflex is recorded as the onset time.
-
Assessment of Duration: After the onset of a complete block, continue to test for the return of the withdrawal reflex at longer intervals (e.g., every 15-30 minutes).[20][21] The duration of the block is defined as the time from the onset of the complete block to the first sign of a returning reflex or full sensory recovery.[21]
-
Control Group: A control group receiving an equivalent volume of saline or another local anesthetic (e.g., 2% lidocaine) is run in parallel for comparison.
Visualizations: Pathways and Relationships
The following diagrams illustrate the key concepts discussed, providing a visual guide to the structure, mechanism, and comparative advantages of articaine.
References
- 1. Articaine - Wikipedia [en.wikipedia.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Articaine and Lidocaine for Buccal Infiltration After Inferior Alveolar Nerve Block For Intraoperative Pain Control During Impacted Mandibular Third Molar Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 9. smolecule.com [smolecule.com]
- 10. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 11. A Clinical Study of Efficacy of 4% this compound Versus 2% Lignocaine Hydrochloride in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adding Dexmedetomidine to Articaine Increases the Latency of Thermal Antinociception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.vivarep.com [cdn.vivarep.com]
- 14. cdn.vivarep.com [cdn.vivarep.com]
- 15. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of articaine [pubmed.ncbi.nlm.nih.gov]
- 18. iosrjournals.org [iosrjournals.org]
- 19. Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. Onset times and duration of analgesic effect of various concentrations of local anesthetic solutions in standardized volume used for brachial plexus blocks - PMC [pmc.ncbi.nlm.nih.gov]
Articaine Hydrochloride: A Technical Guide to its Classification as a Hybrid Amide Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Articaine hydrochloride is a local anesthetic agent widely utilized in dental and other minor surgical procedures. While it is broadly classified as an amide-type local anesthetic, its unique molecular structure imparts a hybrid nature, featuring characteristics of both amide and ester anesthetics. This distinctive composition, which includes a thiophene ring in place of the conventional benzene ring and an additional ester group, results in a unique pharmacokinetic and metabolic profile.[1][2] This technical guide provides an in-depth analysis of this compound's classification, mechanism of action, metabolism, and the experimental methodologies used for its characterization.
Chemical Classification and Structure
Articaine is distinguished from other amide local anesthetics by two primary structural features:
-
Thiophene Ring: Unlike traditional amide anesthetics such as lidocaine or mepivacaine which contain a benzene ring, articaine possesses a thiophene ring.[2][3] This modification increases its lipophilicity, which enhances its ability to diffuse through lipid-rich nerve membranes and bone, contributing to its rapid onset of action and high success rate in achieving profound anesthesia.[4][5]
-
Ester Group: Uniquely among commonly used amide anesthetics, articaine contains an ester linkage in its side chain.[1][3] This feature is responsible for its primary route of metabolism via hydrolysis by plasma esterases, a characteristic typically associated with ester-type anesthetics.[6]
This "hybrid" structure classifies articaine as an amide anesthetic due to the amide linkage connecting the aromatic (thiophene) ring and the intermediate chain, but its metabolic pathway is dominated by its ester characteristic.[7]
References
- 1. High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aapd.org [aapd.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nbinno.com [nbinno.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 7. medwinpublishers.com [medwinpublishers.com]
An In-Depth Technical Guide to the Initial In Vitro Efficacy of Articaine Hydrochloride
This technical guide provides a comprehensive overview of the foundational in vitro studies that have established the efficacy and safety profile of articaine hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of this widely used local anesthetic.
Core Mechanism of Action
This compound, like other amide-type local anesthetics, exerts its primary effect by blocking nerve conduction.[1] Its unique chemical structure, which includes a thiophene ring instead of the more common benzene ring, enhances its lipid solubility.[2] This increased lipophilicity facilitates more efficient penetration of the nerve membrane to reach its target site.[2]
The core mechanism involves the reversible blockade of voltage-gated sodium channels on the interior of the neuronal cell membrane.[1][2] By binding to the α-subunit of these channels, articaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[1][2] This prevention of depolarization stops the propagation of the action potential, resulting in a temporary loss of sensation in the targeted area.[2][3] The blocking action is "state-dependent," meaning articaine has the highest affinity for open sodium channels and an intermediate affinity for inactivated channels.[1]
Another distinguishing feature is the presence of an ester group in its structure, which allows for rapid hydrolysis by plasma esterases.[1][2][4] This leads to a shorter plasma half-life (around 20-30 minutes) compared to other amide anesthetics like lidocaine (90-120 minutes), reducing the risk of systemic toxicity.[5]
In Vitro Nerve Conduction Blockade Efficacy
Comparative in vitro studies have consistently demonstrated articaine's high efficacy in blocking nerve action potentials. Research on rodent neural cells has shown that both 2% and 4% articaine solutions are more effective at depressing the compound action potential of nerve fibers than equivalent concentrations of lidocaine and 3% mepivacaine.[5][6] Interestingly, these studies found no significant difference in the efficacy between 2% and 4% articaine solutions, suggesting a plateau in effect at the lower concentration for this specific experimental model.[6]
Animal studies have further supported these findings, indicating that articaine possesses 1.5 times the anesthetic efficiency of other amide local anesthetics and exhibits superior performance in infiltration anesthesia.[5]
Table 1: Comparative Efficacy of Local Anesthetics in Nerve Blockade
| Anesthetic Agent | Concentration | Observation | Source |
|---|---|---|---|
| Articaine HCl | 2% and 4% | More effective in depressing compound action potential than lidocaine. | [6] |
| Lidocaine HCl | 2% and 4% | Less effective in depressing compound action potential than articaine. | [6] |
| Mepivacaine | 3% | Less effective in depressing compound action potential than articaine. |[6] |
In Vitro Cytotoxicity Profile
The safety of a local anesthetic is as crucial as its efficacy. In vitro cytotoxicity studies are fundamental in establishing this profile at a cellular level. Various studies have evaluated articaine's effect on different cell lines, including human keratinocytes (HaCaT) and neuronal cells (SH-SY5Y), often comparing it directly with lidocaine.
One study using HaCaT cells found that encapsulation of articaine in poly(ε-caprolactone) nanocapsules reduced its cytotoxicity.[3] Furthermore, the addition of epinephrine was shown to have a protective effect, reducing the cytotoxicity of the articaine formulations.[3] As with many local anesthetics, cytotoxicity was observed to be dose- and time-dependent, with higher concentrations and longer exposure periods leading to lower cell viability.[3]
In a study on human neuroblastoma (SH-SY5Y) cells, articaine was found to be the least neurotoxic among common dental anesthetics.[7] The rank of toxicity (from highest to lowest) was determined as: bupivacaine > lidocaine ≈ prilocaine > mepivacaine > articaine ≈ ropivacaine.[7] Another study using SH-SY5Y cells concluded that articaine does not damage neural cells more than lidocaine in an in vitro setting and, contrary to predictions, found lidocaine to be slightly more toxic and to have a greater residual block on cellular responsiveness.[8][9]
Table 2: Summary of In Vitro Cytotoxicity Data
| Cell Line | Anesthetic | Key Finding | IC50 / Viability | Source |
|---|---|---|---|---|
| HaCaT (Human Keratinocytes) | Articaine HCl | Cytotoxicity increases with exposure time. | Not specified, but IC50 decreases over time. | [3] |
| HaCaT (Human Keratinocytes) | Articaine + Epinephrine | Epinephrine combination reduced cytotoxicity. | Higher IC50 compared to articaine alone. | [3] |
| SH-SY5Y (Neuroblastoma) | Articaine HCl | Less neurotoxic than lidocaine, bupivacaine, prilocaine, and mepivacaine. | LD50 was highest (least toxic) in its group. | [7] |
| SH-SY5Y (Neuroblastoma) | Articaine HCl | No significant effect on cell survival. | Not specified. | [8][9] |
| SH-SY5Y (Neuroblastoma) | Lidocaine HCl | Produced a small but significant reduction in neuronal survival. | Not specified. |[8][9] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro studies cited in this guide.
A common method to assess the cytotoxicity of articaine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Experimental Protocol: MTT Assay
-
Cell Culture: Immortalized human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the articaine formulation (with or without epinephrine/nanocapsules) for predetermined exposure times (e.g., 1 hour and 24 hours).[3]
-
MTT Incubation: After treatment, the medium is removed, and cells are incubated with MTT solution. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Quantification: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. Cell viability is expressed as a percentage relative to untreated control cells.
To evaluate the ability of articaine to cross biological membranes, in vitro permeation studies are conducted using Franz-type vertical diffusion cells.
Experimental Protocol: Permeation Study
-
Membrane Preparation: A biological membrane, such as swine esophageal epithelium, is excised and mounted between the donor and receptor compartments of the Franz diffusion cell.[3]
-
Receptor Phase: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline), maintained at 37°C, and continuously stirred.
-
Donor Phase: The articaine formulation is applied to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The volume is replaced with fresh buffer to maintain sink conditions.
-
Quantification: The concentration of articaine in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[3] The HPLC system typically uses a C18 reversed-phase column with a mobile phase of monobasic sodium phosphate and acetonitrile, with detection via a UV-Vis detector at 274 nm.[3]
Ancillary In Vitro Effects: Antimicrobial and Anti-inflammatory Potential
Beyond its primary anesthetic function, initial in vitro studies have explored other biological activities of articaine.
-
Antimicrobial Activity: Articaine has demonstrated a broad spectrum of antibacterial activity against various oral pathogens, including S. aureus, Streptococcus mutans, and Porphyromonas gingivalis.[10] One study found its minimal inhibitory concentrations (MICs) against these bacteria ranged from 0.25 to 16 mg/mL.[10] Another reported MICs of 40 mg/mL against S. aureus and P. gingivalis, and 10 mg/mL against E. coli.[10] This suggests that articaine may offer a secondary benefit of reducing the bacterial load at the injection site.
-
Anti-inflammatory Effects: While less documented in in vitro models, the antimicrobial action of articaine is hypothesized to contribute to anti-inflammatory effects by reducing the bacterial triggers of inflammation.[10] Further research is needed to elucidate any direct anti-inflammatory signaling pathways that articaine may modulate.
References
- 1. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Promising potential of articaine-loaded poly(epsilon-caprolactone) nanocapules for intraoral topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Articaine: The Less Neurotoxic Dental Anesthetic In Human Neuroblastoma Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the antimicrobial potential of the articaine derivative in oral infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Articaine Hydrochloride in Plasma using High-Performance Liquid Chromatography (HPLC)
These application notes provide detailed protocols for the quantification of articaine hydrochloride in human plasma using various validated High-Performance Liquid Chromatography (HPLC) methods. The described methods are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the fields of pharmacology and drug development.
Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-PDA)
This method details a robust and reliable HPLC-PDA approach for the determination of articaine in human whole blood, which can be adapted for plasma samples.
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction protocol is employed to isolate articaine from the plasma matrix.
-
To 1 mL of plasma in a centrifuge tube, add 500 µL of 0.3 mM neostigmine methylsulfate to inhibit esterase activity.
-
Add 30 µL of a 0.6 µg/mL lidocaine solution as an internal standard (IS).
-
Alkalinize the sample by adding 300 µL of 1 M sodium carbonate (Na₂CO₃) solution to achieve a pH of 10.
-
Add 1 mL of the extraction solvent mixture (n-hexane:isoamyl alcohol, 90:10 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of the extraction solvent.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
dot
2. HPLC-PDA Conditions
-
HPLC System: Thermo Finnigan Surveyor HPLC System with a photodiode array detector.
-
Column: C18 reversed-phase column (e.g., Hypersil GOLD, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution of 10 mM sodium acetate and 10 mM acetic acid (50:50, v/v), adjusted to pH 4.7.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm for articaine and 235 nm for lidocaine (IS).
-
Injection Volume: 20 µL.
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.1 - 4.8 µg/mL |
| Regression Equation | y = ax + b (specific values not provided) |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (as Recovery) | 96 - 102% |
| Precision (as RSD) | 4.2 - 6.1% |
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the simultaneous determination of articaine and its metabolite, articainic acid, in human plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
A simple protein precipitation step is utilized for sample clean-up.[1]
-
To 0.02 mL of plasma, add 0.02 mL of the internal standard (IS) solution (containing articaine-d7 and lidocaine-d10).[1]
-
Add 0.360 mL of methanol for protein precipitation.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 15,000 rpm for 10 minutes at 0°C.[1]
-
Transfer 0.1 mL of the supernatant to a new tube.[1]
-
Dilute the supernatant with 0.1 mL of deionized water.[1]
-
Inject 0.01 mL of the final solution into the LC-MS/MS system.[1]
dot
2. LC-MS/MS Conditions
-
Column: Kinetex® C18 core-shell column (100 x 3.0 mm, 1.7 µm).[1][2]
-
Mobile Phase: Gradient elution (specific gradient profile not detailed in the provided abstract).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Key MS/MS Parameters:
-
SRM Transitions:
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.02 - 2.56 mg/L (20 - 2560 ng/mL)[1] |
| Correlation Coefficient (r²) | > 0.996[1] |
| Limit of Quantification (LOQ) | 78.1 ng/mL[1][3] |
| Accuracy (as Bias) | < 16%[1][3] |
| Intra- and Inter-assay Precision | < 14%[1][3] |
Method 3: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS)
This LC-MS method provides a rapid and sensitive approach for the quantification of articaine in human plasma.[3]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of alkalinized plasma, add a suitable volume of the internal standard (trazodone).[3]
-
Perform a single-step liquid-liquid extraction with diethyl ether.[3]
-
Evaporate the organic extract and reconstitute the residue for analysis.
2. LC-MS Conditions
-
LC System: High-Performance Liquid Chromatography system.
-
Mass Spectrometer: Ion trap mass spectrometer.[3]
-
Mobile Phase: Acetonitrile with 0.1% formic acid (40:60, v/v).[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Ion Source Temperature: 200°C.[3]
-
Detection Mode: Selected Ion Monitoring (SIM) at m/z 185 for articaine.[3]
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 78.1 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.996[3] |
| Limit of Quantification (LOQ) | 78.1 ng/mL[3] |
| Accuracy (as Bias) | < 16%[3] |
| Intra- and Inter-assay Precision | < 14%[3] |
| Total Run Time | < 3 minutes[3] |
Comparative Summary of HPLC Methods
| Feature | Method 1 (HPLC-PDA) | Method 2 (LC-MS/MS) | Method 3 (LC-MS) |
| Detection | Photodiode Array | Tandem Mass Spectrometry | Mass Spectrometry (Ion Trap) |
| Sample Prep | Liquid-Liquid Extraction | Protein Precipitation[1] | Liquid-Liquid Extraction[3] |
| Linearity Range | 0.1 - 4.8 µg/mL | 20 - 2560 ng/mL[1] | 78.1 - 5000 ng/mL[3] |
| LOQ | Not explicitly stated | 78.1 ng/mL[1][3] | 78.1 ng/mL[3] |
| Key Advantage | Cost-effective, widely available | High sensitivity and specificity | Rapid analysis time[3] |
Disclaimer: These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. It is crucial to validate any analytical method in your laboratory to ensure it meets the specific requirements of your study. Adherence to regulatory guidelines (e.g., FDA, EMA) for method validation is essential for clinical and preclinical research.
References
Application Notes and Protocols for Developing Animal Models in Articaine Hydrochloride Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and utilization of animal models in the research of articaine hydrochloride. The following sections detail the methodologies for assessing the efficacy and neurotoxicity of articaine, including data presentation and visualization of key biological pathways and experimental workflows.
Introduction to this compound
This compound is an amide-type local anesthetic widely used in dentistry and other minor surgical procedures.[1] Its popularity stems from its rapid onset of action and intermediate duration of effect.[2] The unique chemical structure of articaine, which includes a thiophene ring, enhances its lipid solubility, allowing for efficient penetration of nerve membranes.[2] Additionally, the presence of an ester group facilitates rapid metabolism by plasma esterases, which is believed to contribute to a lower risk of systemic toxicity compared to other local anesthetics.[2]
The primary mechanism of action for articaine is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[2][3] By inhibiting the influx of sodium ions, articaine prevents the depolarization of the nerve membrane and the subsequent propagation of nerve impulses, resulting in a temporary loss of sensation.[2] Articaine exhibits a state-dependent blockade, with a higher affinity for open and inactivated sodium channels compared to the resting state.[3] Beyond its anesthetic properties, articaine has also been shown to possess anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.
Animal Models in Articaine Research
Rodent models, particularly rats and mice, are the most commonly used animal models for evaluating the efficacy and safety of this compound. The selection of the animal model often depends on the specific research question. For dental applications, the rat mental nerve serves as a relevant target.[4] For broader neurotoxicity and efficacy studies, the rodent sciatic nerve is frequently utilized.
Efficacy Assessment Protocols
The anesthetic efficacy of this compound can be assessed using various behavioral tests that measure the response to noxious stimuli. The tail-flick test and the von Frey test are two standard methods.
Tail-Flick Test for Thermal Nociception
The tail-flick test is used to evaluate the response to a thermal stimulus and is a reliable method for assessing the duration of local anesthetic-induced sensory block.[5][6][7]
Experimental Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Latency: Place the animal in a restrainer and position its tail over a radiant heat source on an analgesiometer. Measure the baseline tail-flick latency (TFL), which is the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-30 seconds) should be established to prevent tissue damage.[7][8]
-
Articaine Administration: Administer this compound (e.g., 4% with 1:100,000 epinephrine) via subcutaneous injection at the base of the tail. A control group should receive a saline injection.
-
Post-Administration Measurement: Measure the TFL at predetermined intervals (e.g., every 10-30 minutes) after articaine administration.[5][8]
-
Data Analysis: The duration of the anesthetic block is defined as the time until the TFL returns to the baseline level. The data can be expressed as the percentage of maximum possible effect (%MPE).
Data Presentation:
| Treatment Group | Baseline TFL (s) | TFL at 30 min (s) | TFL at 60 min (s) | TFL at 90 min (s) | Duration of Block (min) |
| Saline Control | 2.5 ± 0.3 | 2.6 ± 0.4 | 2.4 ± 0.3 | 2.5 ± 0.2 | 0 |
| 4% Articaine | 2.4 ± 0.2 | 9.8 ± 1.1 | 8.5 ± 0.9 | 4.2 ± 0.5 | ~75 |
| 2% Lidocaine | 2.6 ± 0.3 | 8.1 ± 1.0 | 5.9 ± 0.8 | 3.1 ± 0.4 | ~60 |
Von Frey Test for Mechanical Nociception
The von Frey test assesses the mechanical withdrawal threshold in response to stimulation with filaments of varying stiffness.[1][9][10]
Experimental Protocol:
-
Animal Habituation: Habituate the animals to the testing apparatus, which typically consists of individual chambers on an elevated wire mesh floor, for several hours over 2-3 days.[11]
-
Baseline Threshold: Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The withdrawal threshold is the lowest force that elicits a paw withdrawal response.[9][10]
-
Articaine Administration: Inject this compound subcutaneously into the plantar surface of the hind paw.
-
Post-Administration Measurement: Determine the paw withdrawal threshold at set time points following the injection.
-
Data Analysis: An increase in the paw withdrawal threshold indicates an anesthetic effect. The duration of action is the time taken for the threshold to return to baseline.
Data Presentation:
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Threshold at 30 min (g) | Threshold at 60 min (g) | Threshold at 90 min (g) |
| Saline Control | 4.1 ± 0.5 | 4.3 ± 0.6 | 4.0 ± 0.4 | 4.2 ± 0.5 |
| 4% Articaine | 4.0 ± 0.4 | 14.2 ± 1.5 | 11.8 ± 1.2 | 6.5 ± 0.8 |
| 2% Lidocaine | 4.2 ± 0.5 | 12.5 ± 1.3 | 9.7 ± 1.0 | 5.1 ± 0.6 |
Neurotoxicity Assessment Protocol
Histopathological examination of nerve tissue is a critical component of assessing the potential neurotoxicity of this compound.
Experimental Protocol:
-
Animal Model: Wistar rats are a commonly used model for neurotoxicity studies.[4]
-
Anesthetic Administration: Anesthetize the animals (e.g., with thiopental) and inject the test solution (e.g., 4% articaine with 1:100,000 epinephrine) in proximity to the target nerve (e.g., mental nerve or sciatic nerve). A control group should receive a saline injection.[4]
-
Tissue Collection: After a predetermined period (e.g., 24 hours to 7 days), euthanize the animals and carefully dissect the nerve tissue.[4]
-
Histological Processing:
-
Fixation: Immerse the nerve tissue in 10% buffered formalin. For higher resolution, perfusion fixation with a methanol-free fixative is recommended.[12]
-
Embedding: Dehydrate the tissue through a series of graded alcohols and embed in paraffin wax. For ultrastructural analysis, postfixation with glutaraldehyde and osmium followed by embedding in resin is preferred.[12][13]
-
Sectioning: Cut thin sections (e.g., 5 µm for paraffin, 1 µm for resin) using a microtome.[13]
-
Staining: Stain paraffin sections with Hematoxylin and Eosin (H&E) for general morphology. Resin sections can be stained with toluidine blue.[13][14]
-
-
Microscopic Analysis: Examine the stained sections under a light microscope to assess for signs of nerve injury, such as endoneurial edema, axonal degeneration, demyelination, and inflammatory cell infiltration.[14][15]
Data Presentation:
| Group | Inflammatory Infiltration | Axonal Degeneration | Demyelination | Endoneurial Edema |
| Saline Control | Minimal | Absent | Absent | Absent |
| 4% Articaine | Mild to Moderate | Focal, if any | Minimal | Present in some samples |
| Positive Control (Neurotoxic Agent) | Severe | Widespread | Significant | Severe |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of this compound.
Caption: Articaine's primary mechanism of action.
References
- 1. mmpc.org [mmpc.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. 2.7.1. Anesthetic Efficacy: Tail-Flick Test [bio-protocol.org]
- 9. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 10. 2.3. Von Frey tests [bio-protocol.org]
- 11. forum.painresearcher.net [forum.painresearcher.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. njlm.net [njlm.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Articaine Hydrochloride Neurotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro neurotoxicity of articaine hydrochloride, a widely used local anesthetic in dentistry. The following sections detail experimental procedures using both immortalized neuronal cell lines and primary neuronal cultures, encompassing assays for cell viability, apoptosis, and oxidative stress.
Introduction
This compound is an amide local anesthetic known for its rapid onset and intermediate duration of action.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, thereby preventing the propagation of nerve impulses.[1] While generally considered safe, concerns about potential neurotoxicity, particularly in relation to paresthesia, have prompted in vitro investigations to elucidate its effects on neuronal cells.[2][3] These protocols are designed to provide a standardized framework for evaluating the neurotoxic potential of this compound and other local anesthetics.
Cell Culture Protocols
The choice of cell model is critical for in vitro neurotoxicity studies. The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neuronal studies as it expresses relevant neuronal markers, including voltage-gated sodium channels Na(v)1.2 and Na(v)1.7.[4][5] Primary neuronal cultures, while more complex to maintain, offer a model that more closely resembles the in vivo environment.
SH-SY5Y Cell Culture
Protocol:
-
Cell Line Maintenance: Culture SH-SY5Y cells (ATCC® CRL-2266™) in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[4][6]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
Plating for Experiments: For assays, seed the cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a density of approximately 4 x 10^4 cells/mL and allow them to adhere for 24 hours before treatment.[5]
Primary Cortical Neuron Culture
Protocol:
-
Source: Obtain primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.[7]
-
Plating: Plate dissociated neurons on glass coverslips coated with poly-L-lysine at a density of 16,000 cells/cm².[7]
-
Culture Medium: Maintain the neurons in a specialized neuronal culture medium, such as NbActiv4, with partial media changes performed three times per week.[7]
-
Maturation: Allow the neurons to mature in culture for at least 7-10 days before initiating experiments to ensure the development of synaptic connections.
Experimental Protocols for Neurotoxicity Assessment
Cell Viability Assays
Cell viability assays are fundamental for determining the concentration- and time-dependent effects of this compound on neuronal cell survival.
Principle: This colorimetric assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Protocol:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.[5]
-
Treatment: Expose the cells to various concentrations of this compound (e.g., 0.25–10 mM) for different durations (e.g., 20 min, 1 h, 4 h, 24 h).[5]
-
Resazurin Addition: After treatment, remove the medium, wash the cells with PBS, and incubate with a 10% resazurin solution for 4 hours.[5]
-
Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader.[5]
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
Protocol:
-
Cell Plating and Treatment: Follow the same procedure as for the Resazurin assay.
-
WST-1 Addition: After incubation with articaine, add WST-1 reagent to each well and incubate for a specified time (typically 1-4 hours).
-
Measurement: Quantify the formazan product by measuring the absorbance at a wavelength of 450 nm.[8]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of neurotoxicity. Several assays can be used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
Protocol:
-
Cell Collection: After treatment with this compound, harvest the cells by trypsinization and centrifugation.[9]
-
Washing: Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[9]
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key effector caspases. This assay uses a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal.
Protocol:
-
Cell Plating: Plate SH-SY5Y cells in a white-walled 96-well plate.[11]
-
Treatment: Expose the cells to this compound.
-
Assay Reagent Addition: Add a commercially available caspase-3/7 assay reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubation: Incubate at room temperature for a specified time (e.g., 1 hour).[11]
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[11]
Oxidative Stress Assays
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is another mechanism implicated in neurotoxicity.
Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Plating and Treatment: Culture and treat cells with this compound as previously described.
-
DCF-DA Loading: After treatment, incubate the cells with DCF-DA solution (typically 10 µM) for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[12]
Principle: Hydroethidine is a fluorescent probe that reacts with superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Protocol:
-
Cell Plating and Treatment: Culture and treat cells with this compound.
-
HE Loading: Following treatment, incubate the cells with hydroethidine (e.g., 10 µM) for 30 minutes at 37°C.[13]
-
Washing: Gently wash the cells with PBS.
-
Analysis: Visualize and quantify the red fluorescence using a fluorescence microscope. For more precise quantification, HPLC can be used to separate and measure 2-hydroxyethidium.[14]
Data Presentation
Quantitative data from the aforementioned assays should be summarized in tables for clear comparison of the effects of different concentrations and exposure times of this compound.
Table 1: Cell Viability Data
| Concentration (mM) | Exposure Time | % Viability (Resazurin) | % Viability (WST-1) |
| Control | 24h | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 24h | 95 ± 4.5 | 92 ± 5.1 |
| 3 | 24h | 52 ± 6.1 | 48 ± 5.9 |
| 5 | 24h | 25 ± 3.8 | 21 ± 4.2 |
| 10 | 24h | 8 ± 2.1 | 5 ± 1.9 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Table 2: Apoptosis and Oxidative Stress Data
| Concentration (mM) | % Apoptotic Cells (Annexin V/PI) | Caspase-3/7 Activity (RLU) | Relative ROS Levels (DCF Fluorescence) |
| Control | 5 ± 1.2 | 1500 ± 210 | 1.0 ± 0.1 |
| 1 | 8 ± 1.5 | 1800 ± 250 | 1.2 ± 0.2 |
| 3 | 25 ± 3.1 | 4500 ± 420 | 2.5 ± 0.4 |
| 5 | 48 ± 4.5 | 8200 ± 650 | 4.1 ± 0.6 |
| 10 | 65 ± 5.8 | 12500 ± 980 | 6.8 ± 0.9 |
Note: RLU = Relative Light Units. The data presented are hypothetical and for illustrative purposes only.
Visualization of Pathways and Workflows
Experimental Workflow
Experimental workflow for assessing articaine neurotoxicity.
Signaling Pathways in Articaine-Induced Neurotoxicity
Proposed signaling pathways in articaine neurotoxicity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound neurotoxicity. By employing a combination of cell viability, apoptosis, and oxidative stress assays in both immortalized cell lines and primary neuronal cultures, researchers can gain a comprehensive understanding of the potential neurotoxic effects of articaine and other local anesthetics. This information is crucial for the development of safer and more effective pain management strategies in clinical practice.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Paresthesia in dentistry: The ignored neurotoxicity of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitochondrial-injury-and-caspase-activation-by-the-local-anesthetic-lidocaine - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 11. promega.es [promega.es]
- 12. mdpi.com [mdpi.com]
- 13. Hydroethidine detection of superoxide production during the lithium-pilocarpine model of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and characterization of the product of hydroethidine and intracellular superoxide by HPLC and limitations of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatographic Analysis of Articaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of articaine hydrochloride using gas chromatography (GC). The information is intended to guide researchers, scientists, and drug development professionals in establishing and validating robust analytical methods for this widely used local anesthetic.
Introduction
This compound is an amide-type local anesthetic that is extensively used in dental procedures.[1] Its unique structure, which includes a thiophene ring and an ester group, contributes to its rapid metabolism and lower systemic toxicity. Accurate and reliable quantification of articaine in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and stability testing. Gas chromatography offers a powerful analytical tool for these purposes, providing high resolution and sensitivity.
This document outlines a validated GC method using a flame ionization detector (GC-FID) and discusses key aspects of sample preparation and potential method enhancements through derivatization.
Analytical Principle
Gas chromatography separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. An inert carrier gas transports the vaporized sample through the column. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. In the context of articaine analysis, the sample is first extracted from its matrix and then injected into the GC system. The articaine molecules are vaporized and separated on a suitable column before being detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte.
Validated GC-FID Method for Articaine Analysis
A validated method for the determination of articaine in human whole blood has been reported and serves as a robust starting point for method development.[1]
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction for Biological Matrices): [1]
-
To 1 mL of heparinized whole blood in a centrifuge tube, add a known concentration of an internal standard (e.g., lidocaine).
-
Add neostigmine methylsulfate to inhibit esterase activity.[1]
-
Spike with this compound standard solutions to prepare calibration and quality control samples.
-
Add 5 mL of n-hexane-isoamyl alcohol (90:10 v/v) as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for GC injection.
Chromatographic Conditions: [1]
-
Instrument: Agilent Technologies HP 6890 Gas Chromatograph with FID.[1]
-
Column: HP INNOwax capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[1]
-
Carrier Gas: Hydrogen at a flow rate of 2 mL/min.[1]
-
Injection: 1 µL in splitless mode.[1]
-
Injector Temperature: 240°C.[1]
-
Detector Temperature: 240°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.[1]
-
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the quantitative data from the validated GC-FID method for articaine analysis.[1]
| Parameter | Value |
| Retention Time (Articaine) | 23.1 min |
| Retention Time (Lidocaine - IS) | 17.6 min |
| Linearity Range | 0.1 - 4.8 µg/mL |
| Limit of Detection (LOD) | 20 ng/mL |
| Accuracy (Recovery) | 95 - 98% |
| Precision (RSD) | 5.5 - 8.2% |
Broader Considerations for Sample Preparation
The success of any GC analysis is highly dependent on proper sample preparation to remove interfering substances and concentrate the analyte.[2]
Pharmaceutical Formulations (e.g., Injections, Gels)
For the analysis of articaine in pharmaceutical dosage forms, a "dilute and shoot" approach is often sufficient.
-
Accurately weigh a portion of the formulation.
-
Dissolve and dilute it with a suitable volatile solvent (e.g., methanol, ethanol) to a concentration within the calibration range.
-
Filter the solution through a 0.22 µm filter to remove any particulate matter before injection.[2]
Alternative Extraction Techniques for Complex Matrices
For more complex matrices, other extraction techniques can be employed:
-
Solid-Phase Extraction (SPE): Offers high selectivity and cleaner extracts compared to liquid-liquid extraction. A suitable sorbent (e.g., C18, mixed-mode) can be chosen to retain articaine while allowing interfering substances to be washed away.
-
Protein Precipitation: A simple and rapid method for biological samples where a precipitating agent (e.g., acetonitrile, methanol) is added to denature and remove proteins. The supernatant can then be further processed or directly injected.
Potential Method Enhancement: Derivatization
While the cited method demonstrates that articaine is thermally stable enough for direct GC analysis under specific conditions, derivatization is a common technique to improve the GC performance of polar or less volatile compounds.[3][4] Articaine possesses functional groups with active hydrogens (-NH group of the secondary amine and amide) that can be derivatized.[5]
Rationale for Derivatization:
-
Increased Volatility: Derivatization can reduce the polarity and boiling point of articaine, leading to sharper peaks and shorter retention times.[6]
-
Improved Thermal Stability: It can prevent on-column degradation of the analyte at high temperatures.[6]
-
Enhanced Detector Response: Certain derivatizing agents can introduce moieties that improve the sensitivity of the detector.
Potential Derivatization Reactions:
-
Silylation: The most common derivatization for GC, where active hydrogens are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose.[7]
-
Acylation: This process introduces an acyl group, converting compounds with active hydrogens into esters, thioesters, and amides.[5]
-
Alkylation: This method can be used to protect active hydrogens.[5]
A derivatization step would involve reacting the extracted and dried articaine sample with a suitable reagent, often with heating, before GC injection. Optimization of the reaction conditions (reagent, temperature, and time) is crucial for complete derivatization.[7]
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General experimental workflow for this compound analysis by GC.
Caption: Decision logic for considering derivatization in GC analysis of articaine.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Articaine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the local anesthetic articaine and its primary metabolite, articainic acid, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Articaine is a widely used local anesthetic in dentistry and other medical fields.[1] Its unique chemical structure, which includes a thiophene ring and an ester group, allows for rapid metabolism in the blood and tissues by plasma esterases.[1][2] This rapid breakdown into its inactive metabolite, articainic acid, contributes to a lower risk of systemic toxicity compared to other local anesthetics.[1][3] The major metabolic product, articainic acid, is inactive and does not contribute to local anesthetic or toxic effects.[3] A portion of articainic acid can be further metabolized into articainic acid glucuronide.[4][5] Understanding the pharmacokinetic profile of articaine and its metabolites is crucial for drug development and clinical applications. LC-MS/MS offers a highly sensitive and specific method for the simultaneous quantification of these compounds in biological samples.[6][7]
Metabolic Pathway of Articaine
Articaine undergoes rapid hydrolysis by plasma and tissue esterases to form its primary and inactive metabolite, articainic acid. A smaller fraction of articainic acid is then conjugated with glucuronic acid to form articainic acid glucuronide.[4][5]
Experimental Protocols
This section details two common sample preparation methods and a general LC-MS/MS protocol for the analysis of articaine and its metabolites.
Sample Preparation
1. Protein Precipitation (for Plasma Samples) [6]
This method is rapid and suitable for high-throughput analysis.
-
Reagents:
-
Procedure:
-
To 20 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 360 µL of cold methanol for protein precipitation.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 15,000 rpm for 10 minutes at 0°C.
-
Transfer 100 µL of the clear supernatant to a new tube.
-
Dilute the supernatant with 100 µL of deionized water.
-
Inject 10 µL of the final solution into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) (for Plasma or Whole Blood Samples) [7][8]
This method provides a cleaner extract, potentially reducing matrix effects.
-
Reagents:
-
Procedure:
-
To a suitable tube, add the biological sample (e.g., 0.5 mL of plasma).
-
Add the internal standard.
-
Add phosphate buffer (pH 8) and ethyl acetate.
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic (ethyl acetate) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
The following is a general LC-MS/MS method that can be adapted based on the specific instrument and column available.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A reversed-phase C18 or C8 column is commonly used. For example, a Kinetex® 100 x 3.0 mm, 1.7 µm particles analytical column.[6]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically employed to achieve good separation of the analytes from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[6][7]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of articaine and its metabolite.
Table 1: Mass Spectrometry Parameters for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Articaine | 285 | 86.58 | [6][7] |
| Articainic Acid | - | - | [6] |
| Lidocaine (IS) | 235 | 86.58 | [7] |
| Articaine-d7 (IS) | - | - | [6] |
Note: Specific m/z values for articainic acid and articaine-d7 were not consistently reported in the reviewed literature but would be determined during method development.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method [6]
| Parameter | Articaine | Articainic Acid |
| Linearity Range | 0.02 - 2.56 mg/L | 0.02 - 2.56 mg/L |
| Lower Limit of Quantification (LLOQ) | 0.02 mg/L | 0.02 mg/L |
| Accuracy (at LLOQ and QC levels) | Meets acceptance criteria | Meets acceptance criteria |
| Precision (at LLOQ and QC levels) | Meets acceptance criteria | Meets acceptance criteria |
Table 3: Alternative LC-MS/MS Method Performance [7][9]
| Parameter | Articaine |
| Linearity Range | 0.8 - 500 ng/mL (approx.) |
| Lower Limit of Quantification (LLOQ) | 0.8 ng/mL |
| Accuracy | Within acceptance criteria |
| Precision | Within acceptance criteria |
Conclusion
The described LC-MS/MS methods provide a robust and reliable approach for the quantitative determination of articaine and its primary metabolite, articainic acid, in biological matrices. These protocols can be readily implemented in research and clinical laboratories for pharmacokinetic studies, drug monitoring, and other applications in drug development. The high sensitivity and specificity of LC-MS/MS make it the preferred analytical technique for this purpose.
References
- 1. Articaine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Articaine Hydrochloride? [synapse.patsnap.com]
- 3. cdn.vivarep.com [cdn.vivarep.com]
- 4. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of articaine in human plasma by liquid chromatography-mass spectrometry and its application in a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Articaine Hydrochloride Dosage for Rodent Surgical Procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of articaine hydrochloride for local anesthesia in rodent surgical procedures. Due to the limited availability of established specific dosages for various surgical applications in rodents, this guide synthesizes available data and offers a framework for developing safe and effective anesthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for surgical procedures in rats and mice?
A1: There are currently no universally established standard dosages for this compound for a wide range of surgical procedures in rodents. Most available data comes from dental applications in humans and limited rodent studies focused on toxicology or specific nerve blocks. Researchers should start with a conservative dose and perform a pilot study to determine the optimal dose for their specific surgical model, considering the animal's species, strain, age, weight, and the nature of the procedure.
Q2: What concentrations of this compound are typically used?
A2: this compound is most commonly available as a 4% solution (40 mg/mL) combined with a vasoconstrictor, such as epinephrine, in concentrations of 1:100,000 or 1:200,000. The 4% concentration has been used in some rat studies for local infiltration.
Q3: How should this compound be administered for local anesthesia in rodents?
A3: The most common method for local anesthesia in rodent surgery is subcutaneous infiltration. This can be performed as a:
-
Line block: Injecting the anesthetic in a line along the intended incision site.
-
Ring block: Injecting the anesthetic in a circle around the surgical area.
It is crucial to aspirate before injecting to ensure the needle is not in a blood vessel, which can lead to systemic toxicity.
Q4: What are the potential adverse effects of this compound in rodents?
A4: Potential adverse effects are similar to other local anesthetics and can include:
-
Systemic Toxicity: If accidentally injected intravenously or if an excessive dose is administered, signs can range from central nervous system stimulation (tremors, convulsions) to depression (drowsiness, respiratory arrest). Cardiovascular effects may include changes in heart rate and blood pressure.[1][2][3]
-
Local Tissue Reactions: The vasoconstrictor (epinephrine) can cause local tissue ischemia or necrosis, especially in areas with limited collateral circulation.[2]
-
Neurotoxicity: High concentrations of articaine have been associated with neurotoxic effects in some animal studies.[4]
-
Methemoglobinemia: This is a rare side effect of local anesthetics where the oxygen-carrying capacity of the blood is reduced.[3][5]
Q5: How can I monitor the effectiveness of the local anesthesia?
A5: The primary method is to assess the animal's response to a painful stimulus before making the first incision. A gentle toe pinch or tail pinch (away from the surgical site) should not elicit a withdrawal reflex if the animal is under adequate general anesthesia. For local anesthesia alone in an awake animal, a gentle poke with a sterile needle at the surgical site should not cause a flinch or vocalization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Insufficient Anesthesia (Animal responds to incision) | - Inadequate dosage- Improper placement of the anesthetic- Insufficient time for the anesthetic to take effect- Individual animal variation | - Administer a small supplemental dose (e.g., 25% of the initial dose).- Ensure the entire surgical area was infiltrated.- Wait for the full onset of action (typically a few minutes).- For future procedures, consider a slightly higher starting dose based on a pilot study. |
| Signs of Systemic Toxicity (e.g., seizures, respiratory distress) | - Accidental intravascular injection- Overdose | - Immediately stop the procedure.- Provide supportive care, including oxygen supplementation and maintaining body temperature.- In severe cases, veterinary intervention is necessary.[2][5]- Review injection technique to ensure aspiration before injection in future procedures. |
| Pale or Discolored Tissue at Injection Site | - Vasoconstriction from epinephrine | - This is often a temporary effect.- Monitor the area to ensure circulation returns post-procedure.- If necrosis develops, provide appropriate wound care and veterinary consultation.- Consider using a formulation with a lower epinephrine concentration (1:200,000) or an anesthetic without a vasoconstrictor if appropriate for the procedure. |
| Prolonged Numbness or Self-Trauma Post-Procedure | - Nerve irritation or damage | - Provide soft bedding and easily accessible food and water.- Monitor the animal to prevent injury to the anesthetized area.- If signs persist, consult with a veterinarian. |
Quantitative Data Summary
The following table summarizes available dosage information for this compound and other commonly used local anesthetics in rodents. Note: The articaine dosages for rodents are from specific studies and not general recommendations. The human maximum dose is provided for reference.
| Anesthetic | Species | Dosage | Concentration | Route | Context/Comments | Citation(s) |
| Articaine HCl | Rat | 25 mg/kg/day | N/A | Subcutaneous (SC) | No-Observed-Adverse-Effect Level (NOAEL) in a repeated-dose toxicity study. | [6] |
| Articaine HCl with Epinephrine | Rat | Up to 80 mg/kg/day | 4% | Subcutaneous (SC) | Used in fertility studies without adverse effects on fertility. Maternal toxicity was observed at this high dose. | [7][8][9][10] |
| Articaine HCl | Human | Max: 7 mg/kg | 4% | Submucosal Infiltration/Nerve Block | Maximum recommended dose for dental procedures. | [11] |
| Lidocaine | Rodent | Do not exceed 7 mg/kg | 0.5% - 2% | Subcutaneous (SC) | General recommendation for local anesthesia. | [12][13] |
| Bupivacaine | Rodent | Do not exceed 8 mg/kg | 0.25% - 0.5% | Subcutaneous (SC) | General recommendation for local anesthesia. | [13] |
Experimental Protocols
As specific protocols for various surgical procedures are not well-established, the following outlines a general methodology for determining the optimal dosage of this compound for your specific research needs.
Protocol: Dose-Finding Study for this compound in a Rodent Surgical Model
-
Animal Model:
-
Species, strain, age, and weight of the rodents.
-
Ensure animals are healthy and properly acclimatized.
-
-
Anesthetic Preparation:
-
Use a commercially available sterile solution of 4% this compound with 1:100,000 or 1:200,000 epinephrine.
-
The solution may be diluted with sterile saline to achieve a larger volume for infiltration, ensuring accurate dosing.
-
-
Dose Selection:
-
Based on the available data, a conservative starting dose is recommended. A starting point could be in the range of 2-4 mg/kg, which is well below the human maximum recommended dose and the doses used in rodent toxicity studies.
-
Prepare a minimum of three dose levels for testing (e.g., 2 mg/kg, 4 mg/kg, 6 mg/kg).
-
-
Administration:
-
Anesthetize the animal with a primary anesthetic agent (e.g., isoflurane) if the procedure requires the animal to be unconscious.
-
Administer the calculated dose of this compound via subcutaneous infiltration (line or ring block) at the prepared surgical site.
-
Always aspirate before injecting to prevent intravascular administration.
-
-
Monitoring and Assessment:
-
Wait for a minimum of 5 minutes for the anesthetic to take effect.
-
Assess the depth of local anesthesia by gently pinching the skin at the incision site with fine-tipped forceps. The absence of a withdrawal reflex or muscle flinching indicates effective local anesthesia.
-
During the surgical procedure, monitor for any signs of pain or distress, such as an increase in heart rate, respiratory rate, or movement.
-
Record the duration of effective anesthesia.
-
-
Post-Procedure:
-
Monitor the animal for any adverse effects at the injection site and systemically.
-
Provide appropriate post-operative analgesia as the local anesthetic wears off.
-
-
Data Analysis:
-
Determine the lowest effective dose that provides adequate local anesthesia for the duration of the surgical procedure with no adverse effects.
-
Visualizations
Caption: Workflow for determining the optimal dose of articaine.
Caption: Troubleshooting guide for insufficient local anesthesia.
References
- 1. orabloc.com [orabloc.com]
- 2. drugs.com [drugs.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. Paresthesia in dentistry: The ignored neurotoxicity of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Studies on the toxicological profile of the local anaesthetic articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. henryschein.com [henryschein.com]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. Septocaine®(this compound 4% (40 mg/mL)with epinephrine 1:100,000 injection) [dailymed.nlm.nih.gov]
- 11. DailyMed - ARTICAINE- this compound and epinephrine injection, solution [dailymed.nlm.nih.gov]
- 12. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
troubleshooting variability in articaine hydrochloride nerve block outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in articaine hydrochloride nerve block outcomes during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during nerve block experiments using this compound, presented in a question-and-answer format.
Q1: What are the primary factors that can lead to variable or failed nerve block outcomes with this compound?
A1: Several factors can contribute to inconsistent results:
-
Anatomical Variations: Individual differences in nerve location and surrounding tissues can affect the anesthetic's access to the target nerve.[1]
-
Improper Injection Technique: Failure to deposit the anesthetic solution in close proximity to the nerve is a common cause of block failure.[1][2]
-
Inflammation or Infection: Acidic pH in inflamed or infected tissues can reduce the amount of the active, uncharged form of the anesthetic, hindering its ability to penetrate the nerve membrane.[3][4]
-
Physicochemical Properties of the Anesthetic: Factors like pKa, lipid solubility, and protein binding influence the onset and duration of action.[3][5]
-
Tachyphylaxis: Repeated injections at the same site can lead to reduced effectiveness.
-
True Resistance: In rare cases, individuals may have a genetic predisposition that makes them resistant to local anesthetics, potentially due to mutations in sodium channels.[2]
Q2: My this compound nerve block has a slower onset than expected. What could be the cause?
A2: A delayed onset of action can be attributed to:
-
Low Tissue pH: As mentioned, inflammation or infection can lower the tissue pH, reducing the diffusion of the anesthetic across the nerve sheath.[4]
-
Incorrect Anesthetic Placement: The anesthetic solution may have been deposited too far from the target nerve, increasing the diffusion distance and time.
-
Inadequate Volume or Concentration: The administered dose may be insufficient to achieve a complete block in a timely manner.
Q3: The duration of the nerve block is shorter than anticipated. Why might this be happening?
A3: A shorter-than-expected duration of anesthesia can result from:
-
High Vascularity of the Injection Site: Increased blood flow can lead to faster systemic absorption of the anesthetic, reducing its local concentration and duration of action. The addition of a vasoconstrictor like epinephrine can help counteract this.[6][7][8]
-
Rapid Metabolism: Articaine has a shorter half-life (approximately 20-30 minutes) compared to lidocaine (90-120 minutes) due to the presence of an ester group that is rapidly hydrolyzed by plasma esterases.[3][7] This inherent property contributes to a shorter duration if not accounted for in the experimental design.
-
Lower Protein Binding: While articaine has a high protein binding rate (around 95%), variations in tissue protein levels could theoretically influence the duration.[5][8]
Q4: I am observing a higher-than-expected failure rate for inferior alveolar nerve blocks (IANB) with articaine. What could be the reason?
A4: The inferior alveolar nerve block is known for a higher failure rate compared to other nerve blocks.[9] Specific to articaine, while it generally shows a higher success rate than lidocaine for many procedures, IANB can be challenging.[7] Reasons for failure include:
-
Complex Anatomy: The pterygomandibular space presents significant anatomical variability.
-
Accessory Innervation: Nerves other than the inferior alveolar nerve may provide sensation to the target area.
-
Technical Difficulty: The IANB technique requires precision, and even minor deviations can lead to failure.[1] Some studies suggest alternative techniques like the Gow-Gates block may be more effective for mandibular teeth.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an amide-type local anesthetic.[7] It works by blocking voltage-gated sodium channels in the neuronal cell membrane.[6] This inhibition prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of nerve impulses. The result is a temporary loss of sensation in the targeted area.[6]
Q2: How do the physicochemical properties of articaine contribute to its efficacy?
A2: Articaine has a unique chemical structure that influences its clinical characteristics:
-
Thiophene Ring: Instead of a benzene ring found in many other local anesthetics, articaine possesses a thiophene ring.[5][6] This structure increases its lipid solubility, allowing for more efficient penetration of nerve membranes.[6][7]
-
Ester Group: The presence of an additional ester group leads to rapid metabolism by plasma esterases.[3][6] This results in a shorter plasma half-life and potentially lower systemic toxicity.[3]
-
pKa: Articaine has a pKa of 7.8.[4][5] A lower pKa means a larger proportion of the uncharged base is available at physiological pH to diffuse across the nerve sheath, contributing to a faster onset of action.[3]
Q3: Is there a risk of neurotoxicity or paresthesia with articaine?
A3: While rare, prolonged paresthesia (persistent altered sensation) has been associated with articaine, particularly with inferior alveolar nerve blocks.[9][10][11] Some reports suggest that 4% concentrations of anesthetics like articaine and prilocaine are more frequently associated with paresthesia than lower concentrations.[9][12] However, it is debated whether this is due to the inherent neurotoxicity of the drug or procedural trauma to the nerve from the injection itself.[11]
Q4: Can articaine be used in pediatric patients or special populations?
A4: Studies have shown that 4% articaine with epinephrine is safe and effective for use in pediatric dentistry.[13] However, as with all local anesthetics, caution should be exercised in patients with liver or cardiovascular impairment, as amide anesthetics can affect myocardial function.[7]
Data Presentation
Table 1: Physicochemical Properties of Articaine vs. Lidocaine
| Property | Articaine | Lidocaine | Implication on Nerve Block Outcome |
| pKa | 7.8[4][5] | 7.9[4] | A lower pKa generally leads to a faster onset of action.[3] |
| Lipid Solubility | Higher | Lower | Higher lipid solubility enhances nerve membrane penetration, increasing potency.[3][7] |
| Protein Binding | ~95%[5][8] | ~65% | Higher protein binding is associated with a longer duration of action.[3] |
| Elimination Half-life | ~20-30 minutes[3][7] | ~90-120 minutes[3][7] | A shorter half-life indicates faster metabolism and clearance from the body. |
| Metabolism | 90-95% in blood (plasma esterases), 5-10% in liver[3] | Primarily in the liver (~70%)[3] | Rapid metabolism in the blood reduces the risk of systemic toxicity. |
Table 2: Comparative Efficacy of Articaine and Lidocaine in Nerve Blocks
| Parameter | Articaine (4%) | Lidocaine (2%) | Reference |
| Overall Anesthetic Success Likelihood | 2.17 times higher than lidocaine | - | [7] |
| Mandibular Block Success Likelihood | 1.5 times higher than lidocaine | - | [7] |
| Infiltration Success Likelihood | 2.78 times higher than lidocaine | - | [7] |
| Onset of Action (Maxillary Infiltration) | 1.5 - 1.8 minutes | Slower than articaine | [7] |
| Onset of Action (Mandibular Block) | 1.5 - 3.6 minutes | Slower than articaine | [7] |
| Success Rate in Symptomatic Irreversible Pulpitis (IANB) | 64.2% | - | [14] |
| Success Rate in Asymptomatic Irreversible Pulpitis (IANB) | 86.9% | - | [14] |
Experimental Protocols
1. In Vivo Assessment of Local Anesthetic Efficacy: Rodent Tail-Flick Test
This method evaluates the analgesic and anesthetic potential of a substance by measuring the latency of a rodent's tail withdrawal from a heat source.
-
Animals: Wistar albino rats are commonly used.
-
Procedure:
-
The distal 3 cm of the rat's tail is subcutaneously injected with the test substance (e.g., 0.05 mL of 4% this compound), a standard control (e.g., 2% lignocaine), or a vehicle control (e.g., normal saline).[15]
-
At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes) post-injection, a focused beam of heat is applied to the injection site.
-
The time taken for the rat to "flick" its tail away from the heat source is recorded as the tail-flick latency (TFL).[15]
-
An increase in TFL compared to the control group indicates an anesthetic/analgesic effect.
-
2. In Vivo Electrophysiological Assessment of Nerve Block
This protocol uses electrophysiological recordings to objectively measure the degree of nerve conduction block.
-
Animal Model: Adult mice (e.g., C57Bl background) are often used.[16]
-
Procedure:
-
The animal is anesthetized.
-
Percutaneous needle electrodes are placed for stimulation and recording. For a tibial nerve block, for example, stimulation electrodes are placed at the sciatic notch (proximal) and the ankle (distal), with recording electrodes in the plantar muscles to measure the compound muscle action potential (CMAP).[16]
-
Baseline CMAP is recorded following nerve stimulation.
-
The local anesthetic is injected around the target nerve.
-
Nerve stimulation is repeated at set intervals post-injection, and the resulting CMAP is recorded.
-
The degree of nerve block is quantified by the reduction in the CMAP amplitude compared to the baseline.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuronal membrane.
References
- 1. Failure rate of inferior alveolar nerve block among dental students and interns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imj.ie [imj.ie]
- 3. cdn.vivarep.com [cdn.vivarep.com]
- 4. This compound: pharmacology, efficacy and side effects_Chemicalbook [chemicalbook.com]
- 5. A Comparative Evaluation of Pain Experience and Time of Onset of 2% Lignocaine and 4% Articaine in Inferior Alveolar Nerve Block among Pediatric Population: A Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Review on Nerve-Related Adverse Effects following Mandibular Nerve Block Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.vivarep.com [cdn.vivarep.com]
- 12. mdpi.com [mdpi.com]
- 13. cdn.vivarep.com [cdn.vivarep.com]
- 14. Anesthetic efficacy of articaine for inferior alveolar nerve blocks in patients with symptomatic versus asymptomatic irreversible pulpitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
improving the stability of articaine hydrochloride for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of articaine hydrochloride for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[1][2] For long-term storage, temperatures of 2-8°C or -20°C are recommended.[2][3][4] The powder should be kept desiccated.[4]
Q2: How should I store this compound solutions?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5] For long-term stability, solutions can be stored at -80°C for up to a year.[5] For shorter periods, storage at -20°C for up to a month is also acceptable.[5]
Q3: What factors can cause the degradation of this compound?
A3: this compound is susceptible to degradation through several pathways. The primary pathway is the hydrolysis of its ester group, which forms the inactive metabolite, articainic acid.[6][7][8][9] Other degradation routes include oxidation and cleavage of the carboxylic acid.[6][9] It is also incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[3]
Q4: My articaine solution has changed color. Can I still use it?
A4: No. A change in color (e.g., to pinkish or yellow) or the formation of a precipitate indicates degradation.[10] Such solutions should be discarded.
Q5: Why is the pH of commercial articaine solutions acidic?
A5: Commercial formulations, especially those containing a vasoconstrictor like epinephrine, are acidified (pH 4.0-5.5) to increase the stability and shelf-life of the components.[6][11][12] Epinephrine, in particular, is unstable at a neutral pH.[12]
Q6: I need to adjust the pH of my articaine solution for an experiment. How will this affect its stability?
A6: Adjusting the pH towards neutral or alkaline levels will decrease the stability of this compound, particularly if epinephrine is present. Buffering articaine solution to a more physiological pH can lead to a significant decrease in epinephrine concentration within a few hours.[11] While buffered articaine itself shows no significant degradation over 8 hours, the rapid degradation of epinephrine may impact experiments where its vasoconstrictive effect is important.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection, moisture). Prepare fresh solutions from powder for critical experiments. Perform a stability check using HPLC if degradation is suspected. |
| Precipitate formation in solution | pH shift, contamination, or interaction with incompatible substances. | Ensure all glassware is clean. Use high-purity solvents for preparation. Avoid mixing with strong acids, alkalis, or oxidizing/reducing agents.[3] If buffering, check for compatibility and prepare fresh. |
| Loss of drug efficacy in bioassays | Hydrolysis of the ester group in articaine, leading to the inactive metabolite articainic acid. | Prepare solutions fresh daily. If the experimental medium has a high pH or contains esterases, the degradation will be faster. Consider the rate of hydrolysis in your experimental design. |
| Rapid discoloration of solutions containing epinephrine | Oxidation of epinephrine. | Protect solutions from light.[1][2] Prepare solutions in an oxygen-minimized environment if possible. Consider adding a suitable antioxidant like sodium metabisulfite, which is used in commercial preparations.[10][13] |
Quantitative Stability Data
The following tables summarize the stability of buffered 4% this compound with 1:100,000 epinephrine.
Table 1: Chemical Stability of Buffered Articaine (4%) Over 8 Hours
| Temperature | Time (hours) | Mean Concentration (%) ± SD |
| 8°C | 1 | 95.64 ± 1.00 |
| 3 | 95.02 ± 1.37 | |
| 5 | 93.30 ± 0.28 | |
| 7 | 92.84 ± 0.36 | |
| 25°C | 1 | 94.11 ± 1.11 |
| 3 | 93.77 ± 1.15 | |
| 5 | 93.52 ± 1.21 | |
| 7 | 93.24 ± 1.25 | |
| Data extracted from a study on buffered articaine, showing no significant degradation over 8 hours.[11] |
Table 2: Chemical Stability of Epinephrine (1:100,000) in Buffered Articaine Solution
| Temperature | Stability Duration | Observation |
| 8°C | Stable for 2 hours | Concentration significantly decreased after 2 hours.[11] |
| 25°C | Stable for 1 hour | Concentration significantly decreased after 1 hour.[11] |
| Data highlights the lower stability of epinephrine in a buffered (higher pH) environment.[11] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution via HPLC
This protocol is adapted from methodologies used for stability studies of local anesthetics.[11]
Objective: To quantify the concentration of this compound over time under specific storage conditions.
Materials:
-
This compound powder
-
HPLC-grade methanol
-
Phosphate buffer (pH 3.1)
-
Validated HPLC system with a UV detector
-
C18 column
-
0.22 µm syringe filters
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20 µg/mL.[11]
-
Sample Preparation: Prepare the this compound solution to be tested at the desired concentration. Aliquot the solution into separate vials for each time point and storage condition (e.g., 25°C and 8°C).
-
HPLC Analysis:
-
Data Collection: At each designated time point (e.g., 0, 1, 2, 4, 8 hours), remove a sample from its storage condition. Filter the sample and inject it into the HPLC system.
-
Quantification: Construct a calibration curve from the standard solutions. Use the peak area from the chromatograms of the test samples to determine the concentration of this compound at each time point. Calculate the percentage remaining relative to the initial concentration.
Visualizations
This compound Degradation Pathway
The primary degradation pathway for articaine is hydrolysis of its ester linkage.
Caption: Primary metabolic degradation pathway of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the key steps for conducting a stability study of an this compound solution.
Caption: Workflow for assessing the chemical stability of articaine HCl.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - CAS-Number 23964-57-0 - Order from Chemodex [chemodex.com]
- 3. Articaine HCl|23964-57-0|MSDS [dcchemicals.com]
- 4. 盐酸阿替卡因 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 7. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Articaine - Wikipedia [en.wikipedia.org]
- 9. revistadechimie.ro [revistadechimie.ro]
- 10. assets.dentsplysirona.com [assets.dentsplysirona.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DailyMed - ARTICAINE- this compound and epinephrine injection, solution [dailymed.nlm.nih.gov]
addressing conflicting results in articaine hydrochloride neurotoxicity studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the neurotoxicity of articaine hydrochloride. It addresses the conflicting results reported in the literature and offers troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the neurotoxicity of this compound?
The conflicting results primarily stem from discrepancies between clinical observations and in vitro experimental findings. Retrospective clinical studies and case reports have suggested a higher incidence of paresthesia (prolonged numbness or tingling) associated with 4% articaine, particularly after inferior alveolar nerve blocks, compared to other local anesthetics like 2% lidocaine.[1][2][3] In contrast, numerous in vitro studies, often utilizing the SH-SY5Y human neuroblastoma cell line, have not demonstrated increased neurotoxicity for articaine.[4][5][6][7] Some in vitro evidence even suggests that articaine is less neurotoxic than lidocaine.[6][8]
Several factors may contribute to these conflicting findings:
-
Drug Concentration: Clinical formulations of articaine are typically 4%, which is a higher concentration than the 2% lidocaine solution it is often compared to.[1][2][6] This higher concentration is a frequently cited potential factor for the increased risk of nerve-related complications.[2][8]
-
In Vitro vs. In Vivo Conditions: In vitro models, while controlled, may not fully replicate the complex biological environment of a nerve in vivo. Factors such as perineural blood flow, inflammatory responses, and mechanical trauma from the injection itself are not fully accounted for in cell culture experiments.
-
Retrospective Study Limitations: Clinical reports of paresthesia are often from retrospective studies, which can be subject to reporting bias and may not establish a definitive causal link between the anesthetic and the nerve injury.[2][3]
-
Injection Technique: The inferior alveolar nerve block, a common dental procedure, carries an inherent risk of nerve trauma regardless of the anesthetic used.[1] It is possible that the higher concentration of articaine exacerbates the effects of mechanical injury.
-
Chemical Structure: Articaine possesses a unique thiophene ring in its structure, unlike the benzene ring found in other amide local anesthetics.[8][9][10] The metabolic breakdown of this ring could theoretically produce byproducts that contribute to neurotoxicity, although this has not been conclusively proven in animal or in vitro studies.[8][9]
Q2: My in vitro results show no significant difference in neurotoxicity between articaine and lidocaine, but I'm aware of the clinical reports of paresthesia. How can I reconcile these findings?
This is a common point of confusion. Here are some troubleshooting steps and considerations for your research:
-
Review Your Experimental Design: Ensure your in vitro model is as clinically relevant as possible. Consider factors like:
-
Concentration: Are you using concentrations that are equivalent to those used clinically (e.g., 4% for articaine and 2% for lidocaine)?
-
Exposure Time: The duration of cell exposure to the anesthetic should be carefully considered. Short exposure times may not be sufficient to induce detectable toxicity.
-
Cell Line: While SH-SY5Y cells are a common model, they are of cancerous origin and may not perfectly mimic primary neurons.[4][11] Consider using primary neuronal cultures if feasible.
-
-
Investigate Synergistic Effects: Paresthesia in a clinical setting may not be solely due to the inherent neurotoxicity of the drug but could be a multifactorial issue. Consider designing experiments that investigate the combined effects of:
-
Articaine and mechanical stress (e.g., scratch assays).
-
Articaine and inflammatory mediators.
-
-
Focus on Functional Endpoints: In addition to cell viability assays (like MTT or LDH), consider functional assays that measure neuronal activity, such as calcium imaging or electrophysiology. One study found that while articaine did not affect cell survival, lidocaine treatment resulted in a reduced calcium response to depolarization after a recovery period.[5][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable neurotoxicity with articaine in vitro. | Inadequate drug concentration or exposure time. | Increase the concentration and/or exposure time in a dose-response and time-course experiment. Ensure concentrations are clinically relevant. |
| Insensitive cell viability assay. | Utilize multiple, more sensitive assays for cytotoxicity, such as those that measure apoptosis (e.g., caspase activity) or necrosis (e.g., LDH release). | |
| Cell line is not representative. | If possible, use primary neuronal cultures or a different neuronal cell line for comparison. | |
| Conflicting results between different batches of articaine. | Differences in drug formulation (e.g., presence of epinephrine, pH). | Ensure consistent formulation across experiments. If using commercial preparations, note the lot numbers and any differences in excipients. |
| High variability in experimental replicates. | Inconsistent cell plating density or health. | Standardize cell seeding protocols and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Pipetting errors. | Use calibrated pipettes and proper technique to ensure accurate drug concentrations. |
Quantitative Data Summary
The following tables summarize quantitative data from key studies comparing the neurotoxicity of articaine and lidocaine.
Table 1: In Vitro Neurotoxicity Data
| Study (Cell Line) | Anesthetic | Concentration | Exposure Time | Key Finding |
| Albalawi et al. (2018) (SH-SY5Y)[4][5] | Purified Articaine | Various | 5 minutes | No effect on cell viability. |
| Purified Lidocaine | 74 mM | 5 minutes | Significantly increased cell death to 55%. | |
| 4% Articaine (clinical formulation) | Full strength and diluted | 5 minutes | No effect on cell viability. | |
| 2% Lidocaine (clinical formulation) | Full strength and diluted | 5 minutes | No significant effect on cell viability. | |
| Werdehausen et al. (2009) (Neuroblastoma cells)[8] | Articaine | Concentration-dependent | 20 minutes | Found to be one of the least neurotoxic agents tested. |
| Lidocaine | Concentration-dependent | 20 minutes | Showed a higher neurotoxic effect than articaine. |
Table 2: Clinical Paresthesia Reports (Retrospective)
| Study | Anesthetic | Key Finding |
| Haas & Lennon (1995)[2] | Articaine and Prilocaine | A significantly greater frequency of paresthesia reports than expected based on market share. |
| Gaffen & Haas (2009)[12] | Articaine | Associated with 59.9% of reported non-surgical paresthesia cases. |
| Lidocaine | Associated with 12.6% of reported non-surgical paresthesia cases. |
Experimental Protocols
Key Experiment: In Vitro Neurotoxicity Assessment using SH-SY5Y Cells
This protocol is based on the methodology described by Albalawi et al. (2018).[5][11]
-
Cell Culture:
-
Culture human-derived SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Exposure:
-
Prepare solutions of this compound and lidocaine hydrochloride. Both pure powder forms and clinical formulations (e.g., 4% articaine with 1:100,000 epinephrine and 2% lidocaine with 1:100,000 epinephrine) can be tested.
-
Dilute the drugs to the desired concentrations in the cell culture medium.
-
Remove the existing medium from the cells and add the drug-containing medium.
-
Expose the cells to the drugs for a defined period (e.g., 5 minutes).
-
-
Cell Viability Assay (e.g., Live/Dead Assay):
-
After drug exposure, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a ratiometric live/dead cell viability assay kit (e.g., containing calcein-AM and ethidium homodimer-1) according to the manufacturer's instructions.
-
Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths for live (green) and dead (red) cells.
-
Calculate the percentage of dead cells for each treatment group.
-
-
Functional Recovery Assay (Calcium Imaging):
-
Following drug exposure and a recovery period in fresh medium (e.g., 30 minutes), assess the functional response of the neurons.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Depolarize the cells using a high-potassium solution (e.g., 50 mM KCl).
-
Measure the change in intracellular calcium concentration using a fluorescence microscope and appropriate imaging software.
-
Compare the calcium response in drug-treated cells to control cells.
-
Visualizations
Caption: In Vitro Neurotoxicity Experimental Workflow.
Caption: Logical Relationship of Conflicting Findings.
References
- 1. Paresthesia in dentistry: The ignored neurotoxicity of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.vivarep.com [cdn.vivarep.com]
- 3. Articaine and neurotoxicity - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drbicuspid.com [drbicuspid.com]
- 5. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 7. Articaine vs Lidocaine in Dental Procedures [heplerbroom.com]
- 8. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Articaine and neurotoxicity – a review | Semantic Scholar [semanticscholar.org]
- 11. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Articaine and paresthesia in dental anaesthesia: neurotoxicity or procedural trauma? - Oral Health Group [oralhealthgroup.com]
Technical Support Center: Minimizing Tissue Irritation with Articaine Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing tissue irritation when using articaine hydrochloride in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Swelling or Edema at Injection Site | - High concentration of articaine- Rapid injection speed- Vasoconstrictor (epinephrine) effect- Inflammatory response to the solution | - Consider using a lower concentration of articaine (e.g., 2% instead of 4%) if experimentally permissible.[1][2]- Administer the injection slowly, at a rate of less than 1 mL/min, to reduce mechanical trauma and rapid tissue distension.[3]- Evaluate if the vasoconstrictor is necessary for the experimental goals. If not, a plain articaine solution may reduce ischemic effects.[4][5]- For studies where inflammation is not a desired outcome, consider co-administration with a low-dose anti-inflammatory agent, subject to validation for non-interference with the primary study endpoints. |
| Necrosis at the Injection Site | - Ischemia from high concentrations of vasoconstrictor- Accidental intravascular injection- High volume of injectate leading to excessive tissue pressure | - Use the lowest effective concentration of epinephrine (e.g., 1:200,000 instead of 1:100,000).[4]- Always aspirate before injecting to ensure the needle is not in a blood vessel.[6]- Administer the lowest volume required for effective anesthesia and consider dividing larger volumes into multiple injection sites. |
| Unexpectedly High Inflammatory Cell Infiltration in Histology | - Formulation of the articaine solution (e.g., pH, preservatives)- Contamination of the anesthetic solution- Animal's individual sensitivity | - Ensure the articaine solution is sterile and within its expiration date. Use pharmaceutical-grade solutions when possible.[7]- Buffer the articaine solution to a physiological pH if not already formulated as such, as acidic solutions can be more irritating.[3]- Include a saline-injected control group to establish a baseline for injection-related inflammation. |
| Post-procedural Pain or Distress in Animals | - Tissue irritation from the anesthetic- Nerve inflammation | - Administer appropriate post-procedural analgesia as approved by the Institutional Animal Care and Use Committee (IACUC).[8][9]- Monitor animals closely for signs of pain and intervene as necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common concentration of this compound used in animal studies, and how does concentration relate to tissue irritation?
A1: The most commonly used concentration of this compound in both clinical and preclinical settings is 4%.[1][10][11] However, studies have shown that articaine's potential for tissue irritation, including neurotoxicity and local inflammatory responses, is concentration-dependent.[12] Some research suggests that a 2% articaine solution can provide effective anesthesia with a reduced risk of tissue irritation compared to a 4% solution.[1][13] Therefore, for studies where minimizing local tissue effects is critical, using the lowest effective concentration is recommended.
Q2: Should I use articaine with or without a vasoconstrictor like epinephrine?
A2: The addition of a vasoconstrictor, most commonly epinephrine, prolongs the duration of anesthesia by localizing the anesthetic at the injection site and reducing systemic absorption.[2][14] However, epinephrine itself can cause vasoconstriction that may lead to local tissue ischemia and has been associated with an increased inflammatory response in some studies.[3][4] The decision to use a vasoconstrictor should be based on the required duration of anesthesia for the experimental procedure. If a shorter duration is acceptable, a plain articaine solution may help minimize tissue irritation.
Q3: What are the best practices for preparing and administering this compound to minimize irritation?
A3: To minimize tissue irritation, follow these best practices:
-
Use Pharmaceutical-Grade Solutions: Whenever possible, use sterile, pharmaceutical-grade this compound solutions to avoid contaminants that could cause inflammation.[7]
-
Check pH and Osmolality: Ideally, the anesthetic solution should be isotonic and at a physiological pH.
-
Slow Injection Rate: Inject the solution slowly (e.g., less than 1 mL/min) to prevent mechanical trauma to the tissues.[3]
-
Aspirate Before Injection: Always aspirate to ensure you have not entered a blood vessel, which can lead to systemic toxicity and local tissue damage.[6]
-
Use Appropriate Needle Size: Use the smallest gauge needle appropriate for the animal and injection volume to minimize tissue trauma.
Q4: What are the expected histological findings of tissue irritation with this compound?
A4: Histological examination of tissue injected with this compound may reveal a local inflammatory response characterized by the infiltration of inflammatory cells, such as neutrophils and macrophages.[10] The severity of this infiltration can vary depending on the concentration of articaine and the presence of a vasoconstrictor. In some cases, particularly with higher concentrations, evidence of edema, and in rare instances, necrotic regions may be observed.[15]
Q5: Are there any known signaling pathways involved in articaine-induced tissue irritation?
A5: Yes, local anesthetics, including articaine, have been shown to modulate inflammatory pathways. One key pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19] Local anesthetics can inhibit the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-6. This anti-inflammatory property is a subject of ongoing research.
Quantitative Data Summary
Table 1: Comparison of Anesthetic Efficacy and Tissue Effects of 2% vs. 4% Articaine
| Parameter | 2% Articaine | 4% Articaine | Reference |
| Anesthetic Success Rate (Inferior Alveolar Nerve Block) | No significant difference | No significant difference | [1] |
| Duration of Soft Tissue Anesthesia (min) | 174 | 240 | [1] |
| Inflammatory Infiltration (Histological Score) | Lower | Higher | [12] |
Table 2: Influence of Epinephrine on Articaine's Effects
| Parameter | Articaine with Epinephrine | Plain Articaine | Reference |
| Duration of Anesthesia | Longer | Shorter | [2] |
| Local Inflammatory Response | Can be increased | Generally lower | [3][4] |
| Risk of Tissue Necrosis | Higher | Lower | [4] |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Injection of this compound in Rats and Tissue Collection for Histological Analysis
Materials:
-
This compound solution (e.g., 2% or 4% with or without epinephrine)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Surgical instruments for tissue harvesting
-
10% neutral buffered formalin
-
Anesthetic for euthanasia (e.g., isoflurane, pentobarbital)
-
Laboratory rat (species and strain as per study design)
Procedure:
-
Animal Preparation: Acclimatize the rat to the housing conditions for at least 48 hours before the experiment.[1] Weigh the animal on the day of the procedure to calculate the correct dose.
-
Anesthetic Preparation: Draw the appropriate volume of the this compound solution into a sterile syringe using a sterile needle. Ensure the solution is at room temperature.
-
Injection Site Preparation: Manually restrain the rat. The common site for subcutaneous injection is the loose skin over the dorsal thoracic (back) region.[20][21] Clean the injection site with 70% ethanol.
-
Subcutaneous Injection: Tent the skin at the injection site. Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Aspirate to ensure the needle is not in a blood vessel. Slowly inject the solution.[20]
-
Post-Injection Monitoring: Return the rat to its cage and monitor for any immediate adverse reactions.
-
Tissue Harvesting: At the predetermined experimental endpoint (e.g., 24 hours, 48 hours), euthanize the animal using an IACUC-approved method.
-
Tissue Collection: Using surgical instruments, carefully excise the skin and underlying subcutaneous tissue from the injection site.
-
Fixation: Immediately place the collected tissue sample in 10% neutral buffered formalin for fixation.
Protocol 2: Hematoxylin and Eosin (H&E) Staining and Scoring of Tissue Inflammation
Materials:
-
Fixed tissue samples in paraffin blocks
-
Microtome
-
Glass slides
-
Xylene
-
Graded ethanol solutions (100%, 95%, 70%)
-
Distilled water
-
Hematoxylin stain
-
Eosin stain
-
Mounting medium and coverslips
-
Light microscope
Procedure:
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol solutions, followed by distilled water.[6][22][23]
-
Hematoxylin Staining: Stain the sections with hematoxylin to stain the cell nuclei blue/purple.[6][22]
-
Differentiation and Bluing: Differentiate with acid-alcohol to remove excess stain and then "blue" the sections in a weakly alkaline solution.[22]
-
Eosin Staining: Counterstain with eosin, which stains the cytoplasm and extracellular matrix in shades of pink.[6][22]
-
Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and clear in xylene. Mount a coverslip over the section using a mounting medium.[22]
-
Microscopic Examination and Scoring: Examine the stained sections under a light microscope. Score the level of inflammation based on a semi-quantitative scale (e.g., 0-4), considering the infiltration of inflammatory cells (neutrophils, lymphocytes, macrophages) and the presence of edema or necrosis.[24]
Protocol 3: ELISA for TNF-α and IL-6 in Tissue Homogenates
Materials:
-
Excised tissue samples
-
Lysis buffer
-
Homogenizer
-
Centrifuge
-
Commercially available ELISA kits for rat TNF-α and IL-6[15][25][26]
-
Microplate reader
Procedure:
-
Tissue Homogenization: Weigh the collected tissue sample and add lysis buffer according to the ELISA kit manufacturer's instructions. Homogenize the tissue on ice.[27]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Sample Collection: Carefully collect the supernatant, which contains the tissue proteins.
-
ELISA Assay: Perform the ELISA according to the kit's protocol.[15][25] This typically involves adding the samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.[27]
Visualizations
Caption: Experimental workflow for assessing tissue irritation.
References
- 1. Comparison of anesthetic efficacy of 2 and 4 % articaine in inferior alveolar nerve block for tooth extraction-a double-blinded randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THe hazards of injecting local anesthetic solutions with epinephrine into flaps: experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse drug reactions to local anesthetics: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 9. acuc.berkeley.edu [acuc.berkeley.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. Comparative study of the anesthetic efficacy of 4% articaine versus 2% lidocaine in inferior alveolar nerve block during surgical extraction of impacted lower third molars [scielo.isciii.es]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. researchgate.net [researchgate.net]
- 14. Cardiovascular and Vector-Cardiographic Effects of Articaine Anesthesia with Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 21. ltk.uzh.ch [ltk.uzh.ch]
- 22. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 23. Tissue Processing and Hematoxylin and Eosin Staining | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. grsc.store [grsc.store]
- 26. Rat TNF-alpha ELISA (For Lysates) Kit (ERA57RB) - Invitrogen [thermofisher.com]
- 27. Detection of cytokine protein expression in mouse lung homogenates using suspension bead array - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to articaine hydrochloride in specific nerve fibers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with articaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an amide-type local anesthetic.[1] Its primary mechanism involves blocking nerve impulse conduction by reversibly binding to the α-subunit of voltage-gated sodium channels (VGSCs) on the inside of the nerve cell membrane.[1][2][3] This action prevents the influx of sodium ions necessary for depolarization. By inhibiting the propagation of the action potential, articaine effectively stops the nerve from transmitting pain signals.[3][4]
Q2: What structural features make articaine unique compared to other local anesthetics like lidocaine?
A2: Articaine has two distinctive structural features. First, it contains a thiophene ring instead of the typical benzene ring, which increases its lipid solubility (lipophilicity).[2][5][6] This property allows for more efficient penetration of the nerve membrane to reach its target sodium channels.[3][6] Second, it possesses an ester group in addition to its amide linkage. This ester group allows for rapid hydrolysis and inactivation by plasma esterases in the bloodstream, leading to a shorter half-life and a lower risk of systemic toxicity compared to other amide anesthetics.[3][5][7]
Q3: What are the known causes of resistance or failure of this compound to induce anesthesia?
A3: Resistance to articaine, and local anesthetics in general, can be multifactorial:
-
Technical Errors: Improper injection technique or using defective or expired anesthetic solutions are common causes of failure.[8]
-
Physiological Factors: The presence of inflammation or infection at the injection site can lower the local tissue pH. This acidic environment reduces the amount of articaine in its un-ionized, membrane-permeable form, thus decreasing its effectiveness.[6][9]
-
Genetic Variations: Mutations in the genes that code for voltage-gated sodium channels (e.g., the SCN5A gene) can alter the anesthetic's binding site, reducing its affinity and efficacy.[4][8][10] Conditions like Ehlers-Danlos Syndrome are also associated with reduced local anesthetic effectiveness.[8][11]
-
Anatomical Variations: Atypical nerve pathways or dense cortical bone can impede the anesthetic's access to the target nerve.[12][13]
-
Increased Nerve Excitability: In cases of irreversible pulpitis, inflammatory mediators like prostaglandins (PGE2) can sensitize nerve fibers and increase the expression of tetrodotoxin-resistant (TTXr) sodium channels, which are less sensitive to local anesthetics.[9]
Q4: Is articaine generally more effective than lidocaine?
A4: Numerous studies and meta-analyses suggest that 4% articaine is more effective than 2% lidocaine, particularly for infiltration anesthesia in the mandible where it can better penetrate dense cortical bone.[5][14] Some studies have found articaine to be over 2-3 times more likely to achieve successful anesthesia than lidocaine when used for infiltration injections.[5][14] For nerve blocks, the superiority is less pronounced, though still evident in some scenarios.[14]
Troubleshooting Guide for Experimental Failures
Issue: this compound fails to induce expected nerve block in an in vitro or in vivo model.
This guide provides a systematic approach to identifying the potential cause of experimental failure.
Step 1: Verify Experimental Setup and Reagents
-
Anesthetic Solution: Was the articaine solution prepared correctly? Confirm the concentration, pH, and sterility. Was it stored properly and is it within its expiration date?
-
Injection/Application Technique: In in vivo models, was the injection administered at the correct anatomical location to target the specific nerve fiber?[8] Consider using ultrasound guidance to confirm placement.[15] In in vitro setups, was the solution adequately perfused or applied to the nerve preparation?
-
Equipment Calibration: Is the equipment used to measure nerve conduction (e.g., electrophysiology rig, electric pulp tester) functioning and calibrated correctly?
Step 2: Assess Physiological Conditions of the Model
-
Tissue pH: Is there inflammation or infection in the target tissue? An acidic environment significantly reduces articaine's efficacy.[6][9] Consider measuring the local pH. Pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs) can mitigate the effects of inflammation.[9]
-
Nerve Fiber Type: Are you targeting large-diameter nerve fibers (e.g., Aα, Aβ)? These fibers require higher concentrations of local anesthetic for a complete block compared to smaller, unmyelinated C-fibers.[2]
-
Genetic Background (if applicable): If using a specific animal strain or cell line, investigate whether it possesses known mutations in sodium channel genes that could confer resistance.[16]
Step 3: Adjust Anesthetic Formulation and Delivery
-
Concentration: Is the articaine concentration sufficient for the target nerve fiber type? While 4% articaine is common, larger fibers may require a higher effective concentration.[2]
-
Buffering: If tissue acidosis is suspected, consider buffering the articaine solution to a more physiological pH immediately before administration. A study protocol involving buffered lidocaine demonstrated its potential to improve efficacy.[17]
-
Adjuvant Use: Is a vasoconstrictor (e.g., epinephrine) included in the formulation? Epinephrine localizes the anesthetic at the injection site, prolonging its duration and increasing the success rate of achieving a profound block.[3][18]
Step 4: Consider Alternative Anesthetic Agents or Techniques
-
If articaine resistance is confirmed, consider using a different class of local anesthetic or an alternative agent known to be effective in resistant populations.
-
For profound resistance in preclinical or clinical models, alternative techniques such as intraosseous injection may be explored to bypass anatomical barriers.[9][19]
Data Presentation
Table 1: Comparison of Anesthetic Efficacy - Articaine vs. Lidocaine
| Parameter | 4% Articaine w/ Epinephrine | 2% Lidocaine w/ Epinephrine | Finding | Source(s) |
|---|---|---|---|---|
| Overall Anesthetic Success | 2.17 times more likely | Baseline | Articaine had a significantly higher likelihood of success. | [14] |
| Infiltration Success | 2.78 times more likely | Baseline | Articaine was superior for both maxillary and mandibular infiltrations. | [14] |
| Mandibular Block Success | 1.50 times more likely | Baseline | Articaine showed a higher likelihood of success for nerve blocks. | [14] |
| Success in Irreversible Pulpitis (Supplemental Infiltration) | 58% | N/A | Supplemental articaine infiltration was moderately successful when an initial IAN block failed. | [20] |
| Mean Onset Time (Minutes) | 1.01 | 1.34 | Articaine demonstrated a faster onset of action. | [21] |
| Mean Duration (Minutes) | 69.08 | 55.66 | Articaine provided a longer duration of anesthesia. |[21] |
Experimental Protocols
Protocol 1: Evaluating Local Anesthetic Efficacy via Quantitative Sensory Testing (QST)
This protocol is adapted from methodologies used to assess topical anesthetic effects on oral mucosa.[22]
Objective: To quantify the sensory changes (nerve block) following the application of this compound.
Materials:
-
This compound solution (e.g., 4% with 1:100,000 epinephrine)
-
Placebo gel/solution
-
Electronic von Frey anesthesiometer (for Mechanical Pain Threshold)
-
Pressure algometer (for Pressure Pain Threshold)
-
Standardized pinprick stimulators
-
Visual Analog Scale (VAS) or Numeric Pain Scale (NPS) for subject reporting
Methodology:
-
Baseline Measurement: Before applying the anesthetic, establish a baseline sensory profile for the target area (e.g., oral mucosa, rodent paw).
-
Measure the Mechanical Pain Threshold (MPT) by applying increasing force with the von Frey filament until the subject reports pain.
-
Measure the Pressure Pain Threshold (PPT) by applying increasing pressure with the algometer.
-
Assess Mechanical Pain Sensitivity (MPS) by applying a standardized pinprick stimulus and having the subject rate the pain on a VAS/NPS.
-
-
Anesthetic Application: Apply a standardized volume of articaine solution or placebo to the target area for a defined period (e.g., 5 minutes). The study should be double-blind and randomized.
-
Post-Application Testing: Repeat the full battery of sensory tests (MPT, PPT, MPS) at predefined intervals (e.g., 10, 20, 30, and 60 minutes) post-application.
-
Data Analysis: Compare the changes in sensory thresholds and pain ratings from baseline across the different time points for both the articaine and placebo groups. A significant increase in pain thresholds for the articaine group indicates anesthetic efficacy.
Protocol 2: Assessing Pulpal Anesthesia with Electric Pulp Testing (EPT)
This protocol is a standard method in dental research to determine the effectiveness of an anesthetic on tooth pulp nerves.[18][23]
Objective: To determine the success, onset, and duration of pulpal anesthesia after articaine injection.
Materials:
-
This compound solution
-
Standard dental syringe
-
Electric pulp tester with a digital display
-
Toothpaste (as a conducting medium)
-
Cotton rolls and gauze for isolation
Methodology:
-
Subject Preparation: Select subjects with vital, asymptomatic teeth that are free of large restorations or periodontal disease.[23]
-
Baseline EPT Reading: Isolate the target tooth with cotton rolls. Apply a small amount of toothpaste to the tip of the EPT probe. Place the probe on the tooth surface and slowly increase the electrical stimulus until the subject first reports a sensation. Record this baseline value.
-
Anesthetic Administration: Administer a standardized volume (e.g., 1.8 mL) of the articaine formulation using a specific injection technique (e.g., maxillary infiltration or inferior alveolar nerve block).
-
Efficacy Measurement:
-
Onset: Immediately after injection, begin testing the tooth with the EPT every 20-30 seconds. The onset of anesthesia is defined as the time taken to achieve no response from the subject at the maximum output of the pulp tester.
-
Success: Anesthetic success is defined as achieving two consecutive readings of no response at the maximum EPT stimulus.[18]
-
Duration: Continue testing the tooth at 5-minute intervals. The duration of pulpal anesthesia is the total time from onset until the subject's sensation returns to the baseline EPT reading.
-
-
Data Analysis: Calculate the success rate (percentage of subjects achieving profound anesthesia), mean onset time, and mean duration of anesthesia.
Mandatory Visualizations
Caption: Mechanism of articaine action and pathways leading to resistance.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for Quantitative Sensory Testing (QST).
References
- 1. This compound | C13H21ClN2O3S | CID 32169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. kentuckyanesthesiapartners.com [kentuckyanesthesiapartners.com]
- 5. Articaine - Wikipedia [en.wikipedia.org]
- 6. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 8. detroitanesthesiaservices.com [detroitanesthesiaservices.com]
- 9. magonlinelibrary.com [magonlinelibrary.com]
- 10. Whole-exome sequencing of a family with local anesthetic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to local anesthesia in people with the Ehlers-Danlos Syndromes presenting for dental surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential of articaine as new generation of local anesthesia in dental clinics: A review [ouci.dntb.gov.ua]
- 13. newsmile4u.com [newsmile4u.com]
- 14. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apsf.org [apsf.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Articaine for supplemental buccal mandibular infiltration anesthesia in patients with irreversible pulpitis when the inferior alveolar nerve block fails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Clinical Study of Efficacy of 4% this compound Versus 2% Lignocaine Hydrochloride in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anesthetic efficacy in vital asymptomatic teeth using different local anesthetics: a systematic review with network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
adjusting pH of articaine hydrochloride solutions for optimal efficacy
This guide provides researchers, scientists, and drug development professionals with essential information for adjusting the pH of articaine hydrochloride solutions to optimize experimental outcomes and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of commercial this compound solutions acidic, and what is the rationale for adjusting it?
Commercial this compound solutions, especially those containing a vasoconstrictor like epinephrine, are formulated at an acidic pH (typically between 3.5 and 5.0) to maximize water solubility and chemical stability, thereby extending their shelf-life.[1][2][3] Epinephrine, in particular, is unstable at a physiological pH of 7.4 and requires an acidic environment to remain stable.[3] The primary reason for adjusting the pH of these solutions towards the physiological pH of tissues (~7.4) is to increase the concentration of the un-ionized, lipid-soluble form of the anesthetic.[1][4] This process, known as alkalinization or buffering, can lead to a faster onset of action, reduced injection pain, and potentially more profound anesthesia.[1][5][6][7]
Q2: How does pH influence the mechanism of action and efficacy of articaine?
The efficacy of a local anesthetic like articaine depends on its ability to penetrate the nerve cell membrane and block sodium channels from within.[8][9] Articaine exists in two forms in solution: a charged, water-soluble cation and an uncharged, lipid-soluble base.[1] Only the uncharged base can readily diffuse across the lipid-rich nerve membrane.[4] Once inside the nerve cell (axoplasm), the molecule re-equilibrates, and the charged cation binds to and blocks the sodium channels, preventing nerve impulse conduction.[4][9]
Commercially available acidic solutions contain a high proportion of the charged cation.[1] By buffering the solution to a pH closer to articaine's pKa of 7.8, the equilibrium shifts to favor the uncharged base form.[10][11][12] This higher concentration of membrane-permeable molecules theoretically accelerates diffusion into the nerve, leading to a faster onset of the anesthetic effect.[1][13]
Q3: What is the optimal target pH for an this compound solution, and what happens if the solution is made too alkaline?
The optimal target pH is close to the physiological pH of healthy tissue, which is approximately 7.4.[10][14] This pH value balances the need for a sufficient concentration of the un-ionized base to facilitate nerve penetration while maintaining the drug in solution. If too much alkaline solution (e.g., sodium bicarbonate) is added, the pH can become too high, causing the articaine base to exceed its solubility limit and precipitate out of the solution.[1][15][16] Injecting a solution containing precipitate is not recommended.[16]
Q4: What are the stability and storage considerations for pH-adjusted articaine solutions?
Buffered articaine solutions have a significantly shorter shelf-life compared to their acidic commercial counterparts.[6] The stability of epinephrine is particularly compromised at a higher pH. One study found that while the concentration of buffered articaine remained stable for up to 8 hours, the epinephrine concentration significantly decreased after just one hour at 25°C and after two hours at 8°C.[6] Therefore, it is critical that pH adjustment is performed immediately before the solution is used to ensure the stability and efficacy of all components.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Classification | Amide-type local anesthetic with an ester group | [17][18][19] |
| pKa | 7.8 | [10][11][12][20] |
| Molecular Weight | 320.84 g/mol (HCl salt) | [21][22] |
| Protein Binding | 94% | [11] |
| pH of Commercial Solution (with epinephrine) | 3.5 - 5.0 | [1][3][20][21] |
| Metabolism | Hydrolysis in plasma (90-95%) and liver (5-10%) | [17][23] |
| Elimination Half-life | ~20-30 minutes | [10][19] |
Table 2: Summary of Clinical Effects of Buffering Articaine Solutions
| Parameter | Effect of Buffering (Adjusting pH to ~7.4) | Source(s) |
| Onset of Anesthesia | Faster onset | [5][7][13][24] |
| Injection Pain | Significantly reduced | [5][6][7][13] |
| Anesthetic Success Rate | Improved in some studies, no significant difference in others | [13][24] |
| Duration of Anesthesia | Variable results; some studies show prolonged duration, others no significant difference | [5][13] |
Experimental Protocols & Troubleshooting
Detailed Protocol: pH Adjustment of 4% Articaine HCl with 1:100,000 Epinephrine
This protocol describes the alkalinization of a standard 1.8 mL dental cartridge of 4% articaine HCl with 1:100,000 epinephrine to a target pH of approximately 7.4.
Materials:
-
Standard 1.8 mL cartridge of 4% articaine HCl with 1:100,000 epinephrine
-
Sterile 8.4% sodium bicarbonate (NaHCO₃) solution[7]
-
Sterile 1 mL syringe with a fine-gauge needle (e.g., 31G insulin syringe)[6][7]
-
pH meter or calibrated pH indicator strips
-
Sterile container for mixing and measurement (if not mixing directly in the cartridge)
Methodology:
-
Preparation: Under sterile conditions, prepare the workspace and materials.
-
Volume Adjustment: To make space for the buffering agent, carefully discard 0.18 mL of the articaine solution from the 1.8 mL cartridge.[7][13] This creates a 10:1 ratio of anesthetic to buffer.[6]
-
Buffering: Using the sterile insulin syringe, precisely draw 0.18 mL of 8.4% sodium bicarbonate solution.[7][13]
-
Mixing: Inject the 0.18 mL of sodium bicarbonate solution into the articaine cartridge.
-
Homogenization: Gently invert the cartridge five to ten times to ensure the solution is thoroughly mixed and to avoid precipitation.[7]
-
pH Verification (Optional but Recommended): Expel a small amount of the buffered solution into a sterile container and measure the pH using a calibrated pH meter. The target pH should be approximately 7.4.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should be discarded.
-
Immediate Use: The buffered solution is now ready for immediate use. Do not store for later use due to the rapid degradation of epinephrine.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or forms a precipitate after adding buffer. | Too much bicarbonate was added, raising the pH beyond the solubility limit of articaine. | Discard the solution. Prepare a new batch ensuring the correct ratio of anesthetic to buffer (e.g., 10:1) is used.[1][15] |
| Inconsistent or slower-than-expected onset of anesthesia. | The solution was not used immediately after buffering, leading to epinephrine degradation. The pH was not sufficiently raised. | Always prepare the buffered solution immediately prior to injection.[5] Verify the final pH of a sample batch to ensure it is near the target of 7.4. |
| Variable results between experimental batches. | Inconsistent mixing ratio of anesthetic to buffer. Temperature differences affecting stability. | Use precise measurement tools (e.g., calibrated micropipettes or insulin syringes) for adding the buffer. Maintain a consistent temperature during preparation and use. |
Visualizations
Caption: pH-dependent mechanism of articaine action.
Caption: Workflow for buffering articaine solution.
References
- 1. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 5. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 6. researchgate.net [researchgate.net]
- 7. Buffered articaine infiltration for primary maxillary molar extractions: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. The potential of articaine as new generation of local anesthesia in dental clinics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Anesthetic efficacy of buffered 4% articaine for mandibular first molar infiltration: a crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH adjustment of local anesthetic solutions with sodium bicarbonate: laboratory evaluation of alkalinization and precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pH Adjustment Schedule for the Amide Local Anesthetics | Semantic Scholar [semanticscholar.org]
- 17. This compound--Potency, Toxicity, Metabolism, Excretion, Pediatric use and recommended dose_Chemicalbook [chemicalbook.com]
- 18. cdn.vivarep.com [cdn.vivarep.com]
- 19. Articaine - Wikipedia [en.wikipedia.org]
- 20. drugs.com [drugs.com]
- 21. DailyMed - septocaine- this compound and epinephrine bitartrate injection, solution [dailymed.nlm.nih.gov]
- 22. This compound | C13H21ClN2O3S | CID 32169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. cdn.vivarep.com [cdn.vivarep.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Systemic Effects of Articaine Hydrochloride in Small Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for managing the systemic effects of articaine hydrochloride in small animal models. It includes frequently asked questions, troubleshooting advice, quantitative data, experimental protocols, and visual diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in small animal models?
A1: this compound is an amide-type local anesthetic.[1][2] It is distinguished by a thiophene ring in its structure, which increases its lipid solubility and allows for better tissue penetration compared to other local anesthetics like lidocaine.[1][3] Its unique ester side chain facilitates rapid metabolism by plasma esterases, leading to a shorter systemic exposure and a favorable safety profile.[1][2][4] In small animal models, it is used for local and regional anesthesia during surgical and dental procedures due to its rapid onset and intermediate duration of action.[1][2]
Q2: What are the primary systemic effects of this compound in small animal models?
A2: Systemic effects typically arise from high plasma concentrations, often due to accidental intravascular injection or rapid absorption.[5] The primary effects are on the central nervous system (CNS) and the cardiovascular system.[5] CNS effects can range from sedation and muscle tremors to convulsions.[4][5] Cardiovascular effects may include changes in blood pressure, heart rate, and in severe cases, myocardial depression.[4][6][7]
Q3: How is this compound metabolized in small animal models?
A3: Articaine is rapidly hydrolyzed by plasma carboxyesterase to its primary inactive metabolite, articainic acid.[1][2] This rapid breakdown contributes to its low systemic toxicity and reduced risk of accumulation with repeated doses.[1][4] For example, in rats, the plasma half-life is approximately 20 minutes.[1]
Q4: What are the signs of an overdose in small animal models?
A4: Signs of an overdose are extensions of its systemic toxic effects. CNS signs are usually the first to appear and include muscle tremors, sedation, and seizures.[5] These can be followed by cardiovascular signs such as bradyarrhythmia, reduced myocardial contractility, and hypotension.[5] In severe cases, respiratory depression or arrest can occur.[8]
Q5: How can the risk of systemic toxicity be minimized?
A5: To minimize risk, it is crucial to adhere to recommended maximum dosages, aspirate before injection to avoid accidental intravascular administration, and use the lowest effective dose.[5] Slow injection rates (approximately 1 mL/min) are also recommended.[9] For pediatric or debilitated animals, reduced doses are advised.[10]
Troubleshooting Guides
Issue: Unexpected Cardiovascular Depression (Hypotension, Bradycardia)
-
Possible Causes:
-
Inadvertent intravenous injection.[5]
-
Exceeding the recommended dose.
-
Rapid systemic absorption from a highly vascular site.
-
-
Solutions:
Issue: Central Nervous System (CNS) Toxicity (Seizures, Tremors)
-
Possible Causes:
-
High plasma concentration of articaine reaching the brain.[12]
-
Rapid absorption or accidental intravascular injection.
-
-
Solutions:
-
Ensure a patent airway and provide oxygen to prevent hypoxia.[13]
-
Administer anticonvulsants such as benzodiazepines (e.g., diazepam, lorazepam) to control seizures.[12]
-
Monitor the animal closely for any respiratory depression.
-
Consider intravenous lipid emulsion therapy, which acts as a "lipid sink" to sequester the lipophilic drug.[12][14]
-
Issue: Suspected Allergic Reaction
-
Possible Causes:
-
Hypersensitivity to this compound.
-
Reaction to preservatives like sodium metabisulfite in the formulation.[10]
-
-
Solutions:
-
Discontinue the use of the agent immediately.
-
Administer antihistamines.
-
In case of anaphylaxis, administer epinephrine and provide supportive care.
-
Note the sensitivity in the animal's record to prevent future exposure.
-
Quantitative Data Summary
Table 1: Recommended and Toxic Dosages of this compound in Small Animal Models
| Animal Model | Maximum Recommended Dose (Subcutaneous) | Toxic Dose Levels | Reference(s) |
| Rat | No-effect level: 25 mg/kg/day | 100 mg/kg produced adrenal hypertrophy in males. | [15],[9] |
| Dog | No-effect level: 40 mg/kg/day | Signs of acute toxicity at 50 mg/kg/day (IM). | [15],[9] |
| Mouse | Not specified | Median convulsant dose (CD50): ~65 mg/kg (IV) | [1] |
| Median lethal dose (LD50): ~120 mg/kg (IV) | [1] |
Table 2: Pharmacokinetic Parameters of Articaine in Rodent Models
| Parameter | Value (in Rats) | Reference(s) |
| Half-life (t½) | ~20 minutes | [1] |
| Metabolism | Rapid hydrolysis by plasma esterases | [1],[2] |
| Primary Metabolite | Articainic acid (inactive) | [1],[2] |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Local Anesthesia in Rats
-
Animal Preparation: Acclimatize male Wistar rats (200-250g) for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Anesthetic Preparation: Prepare a 4% this compound solution with 1:100,000 epinephrine.
-
Dosing: Calculate the dose based on the animal's body weight. Do not exceed the recommended maximum dose.
-
Injection Procedure:
-
Gently restrain the rat.
-
Identify the injection site (e.g., dorsal skin for incisional pain models).
-
Lift a fold of skin and insert a 27-gauge needle into the subcutaneous space.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution slowly over 30-60 seconds.
-
-
Monitoring: Observe the animal for signs of anesthesia (e.g., loss of response to a gentle pinch) at the injection site. Also, monitor for any signs of systemic toxicity for at least 30 minutes post-injection.
Protocol 2: Monitoring for Systemic Effects Post-Administration
-
Cardiovascular Monitoring:
-
If available, use non-invasive tail-cuff systems to measure blood pressure and heart rate at baseline and at 5, 15, and 30 minutes post-injection.
-
For more detailed studies, surgical implantation of arterial catheters may be necessary for direct and continuous blood pressure monitoring.
-
-
Central Nervous System Monitoring:
-
Visually observe the animal for any behavioral changes, including sedation, agitation, muscle tremors, or seizure activity.
-
Record the onset and duration of any abnormal behaviors.
-
A simple scoring system can be developed to quantify the severity of CNS effects.
-
-
Respiratory Monitoring:
-
Observe the animal's respiratory rate and effort.
-
Note any signs of respiratory distress, such as gasping or cyanosis.
-
Protocol 3: Blood Sampling for Pharmacokinetic Analysis in Rats
-
Catheter Placement: For serial blood sampling, place a catheter in the jugular or femoral vein under general anesthesia prior to articaine administration. This minimizes stress from repeated venipuncture.
-
Sample Collection:
-
Administer this compound as per Protocol 1.
-
Collect blood samples (e.g., 100-200 µL) into heparinized tubes at predetermined time points (e.g., 2, 5, 10, 20, 30, 60, and 120 minutes post-dose).
-
-
Sample Processing:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis: Quantify the concentrations of articaine and its metabolite, articainic acid, in the plasma samples using a validated method like liquid chromatography-mass spectrometry (LC-MS).[16]
Mandatory Visualizations
Caption: Workflow for managing acute systemic toxicity of articaine.
Caption: Simplified pathway of articaine-induced CNS toxicity.
Caption: Experimental workflow for assessing cardiovascular effects.
References
- 1. medkoo.com [medkoo.com]
- 2. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: pharmacology, efficacy and side effects_Chemicalbook [chemicalbook.com]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Effects of articaine on action potential characteristics and the underlying ion currents in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute cardiovascular toxicity of intravenous amide local anesthetics in anesthetized ventilated dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. orabloc.com [orabloc.com]
- 10. henryschein.com [henryschein.com]
- 11. aspcapro.org [aspcapro.org]
- 12. Local Anesthetic Systemic Toxicity: Management & More | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 13. ucsdgas.wordpress.com [ucsdgas.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on the toxicological profile of the local anaesthetic articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of this compound and its metabolite articainic acid after subcutaneous administration in red deer (Cervus elaphus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of Articaine Hydrochloride and Lidocaine Hydrochloride
An objective guide for researchers and drug development professionals on the performance, experimental protocols, and mechanisms of action of two leading local anesthetics.
This guide provides a comprehensive in vivo comparison of articaine hydrochloride and lidocaine hydrochloride, two widely used local anesthetics in clinical practice. The following sections detail their relative performance based on experimental data, outline the methodologies used in key in vivo studies, and illustrate their shared mechanism of action through signaling pathway and experimental workflow diagrams.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of articaine and lidocaine from various in vivo studies, primarily in the context of dental anesthesia.
| Parameter | This compound (4%) | Lidocaine Hydrochloride (2%) | Key Findings | Citations |
| Anesthetic Success Rate (Overall) | Higher likelihood of success | Lower likelihood of success | Articaine demonstrates a statistically significant higher probability of achieving successful anesthesia compared to lidocaine. | [1] |
| Anesthetic Success Rate (Infiltration) | 2.78 times more successful | Standard for comparison | Articaine is significantly more successful than lidocaine when administered via infiltration. | [1] |
| Anesthetic Success Rate (Mandibular Block) | 1.5 times more successful | Standard for comparison | Articaine shows a higher success rate than lidocaine for mandibular nerve blocks. | [1] |
| Onset of Anesthesia | Generally faster | Slower in comparison | Multiple studies indicate a more rapid onset of anesthesia with articaine. | [1] |
| Duration of Pulpal Anesthesia | ~106 minutes | ~61 minutes | Articaine provides a significantly longer duration of pulpal anesthesia. | [1] |
| Elimination Half-life | ~27-42 minutes | ~90 minutes | Articaine is metabolized more rapidly, leading to a shorter half-life. | |
| Adverse Events | No significant difference in overall incidence | No significant difference in overall incidence | The overall incidence of adverse events is comparable between the two anesthetics. | [2][3][4] |
| Paresthesia | Historically a concern, but recent studies show no increased risk | Lower historical concern | While some older reports suggested a higher risk of paresthesia with articaine, recent prospective clinical trials have not supported this, finding the incidence to be similar to lidocaine. | [2] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments cited in the comparative analysis of articaine and lidocaine.
Clinical Trial Protocol: Inferior Alveolar Nerve Block in Human Adults
This protocol outlines a typical double-blind, randomized controlled trial to compare the anesthetic efficacy of articaine and lidocaine for inferior alveolar nerve block (IANB).
1. Participant Selection:
-
Inclusion Criteria: Healthy adult volunteers aged 18-65 years requiring a dental procedure involving an IANB. Participants must provide informed consent.
-
Exclusion Criteria: Known allergy to amide local anesthetics, pregnancy, breastfeeding, significant systemic disease (e.g., cardiovascular, hepatic, renal), and current use of medications that may interact with local anesthetics.
2. Randomization and Blinding:
-
Participants are randomly assigned to one of two groups: Group A (4% articaine with 1:100,000 epinephrine) or Group B (2% lidocaine with 1:100,000 epinephrine).
-
The study is double-blinded, meaning neither the participant nor the operator knows which anesthetic solution is being administered. The anesthetic cartridges are masked and coded by an independent party.
3. Anesthetic Administration:
-
A standard IANB injection technique is used. The operator aspirates before and during the injection to prevent intravascular administration.
-
A full 1.8 mL cartridge of the assigned anesthetic is slowly administered over approximately one minute.
4. Efficacy Assessment:
-
Onset of Anesthesia: Assessed every 60 seconds following injection using an electric pulp tester (EPT) on the tooth of interest. Onset is defined as the time to achieve two consecutive EPT readings of no response at the maximum stimulus.
-
Pain during Procedure: If a dental procedure is performed, the patient's pain perception is assessed using a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents the "worst pain imaginable."
-
Anesthetic Success: Defined as the ability to complete the dental procedure without the need for supplemental anesthesia.
5. Safety Assessment:
-
Adverse Events: All adverse events, both local (e.g., pain at injection site, swelling, hematoma) and systemic (e.g., dizziness, palpitations, paresthesia), are recorded at the time of the procedure and at a follow-up contact (e.g., 24 hours and 7 days post-procedure). The severity and relationship to the study drug are assessed.[5][6]
-
Vital Signs: Blood pressure, heart rate, and oxygen saturation are monitored before, during, and after the procedure.
Animal Model Protocol: Sciatic Nerve Block in Rats
This protocol describes a common preclinical model to evaluate the efficacy and neurotoxicity of local anesthetics.[7][8][9][10]
1. Animal Preparation:
-
Adult male Sprague-Dawley rats are used.
-
The rats are anesthetized with an appropriate general anesthetic (e.g., isoflurane) to ensure immobility and minimize distress during the procedure.
-
The hair over the lateral aspect of the thigh is clipped, and the skin is disinfected.
2. Sciatic Nerve Block Procedure:
-
The rat is placed in a lateral position.
-
A nerve stimulator is used to locate the sciatic nerve. The needle is inserted, and its position is adjusted until a motor response (e.g., foot twitch) is elicited at a low current (e.g., <0.5 mA).
-
A small volume (e.g., 0.2 mL) of the test anesthetic (articaine or lidocaine) or a saline control is injected around the nerve.
3. Efficacy Assessment:
-
Sensory Block: Assessed using the hot plate test or tail-flick test at predetermined intervals. An increase in the latency to response indicates a sensory block.
-
Motor Block: Assessed by observing the rat's gait and the ability to use the affected limb. A motor function scale can be used for quantification.
4. Neurotoxicity Assessment:
-
After a predetermined period (e.g., 48 hours), the rats are euthanized, and the sciatic nerve is harvested.
-
The nerve tissue is processed for histological examination to assess for signs of nerve damage, such as axonal degeneration, inflammation, and demyelination.[7]
Mandatory Visualization
Signaling Pathway of Local Anesthetics
The primary mechanism of action for both articaine and lidocaine is the blockade of voltage-gated sodium channels in nerve cell membranes. This prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and the sensation of pain.
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates the typical workflow of a randomized controlled clinical trial comparing two local anesthetics.
References
- 1. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 2. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Adverse Events Associated With Dental Local Anaesthetics Using Food and Drug Administration Adverse Event Reporting System Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Local anesthetics, adverse events and dental practice - Oral Health Group [oralhealthgroup.com]
- 6. Analysis of Adverse Events Associated With Dental Local Anaesthetics Using Food and Drug Administration Adverse Event Reporting System Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Articaine Hydrochloride and Mepivacaine in Nerve Conduction Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used local anesthetics, articaine hydrochloride and mepivacaine, in achieving nerve conduction blockade. The information presented is based on a comprehensive review of clinical trial data and is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: A Shared Pathway
Both articaine and mepivacaine are amide-type local anesthetics that achieve their effect by blocking nerve impulse propagation. Their primary mechanism of action involves the reversible inhibition of voltage-gated sodium channels within the neuronal cell membrane.[1][2] By binding to these channels, the influx of sodium ions is prevented, which in turn inhibits the depolarization of the nerve membrane and the generation of an action potential.[1][2] This blockade of nerve impulse transmission results in a temporary loss of sensation in the localized area of administration.
Articaine is distinguished by its unique molecular structure, which includes a thiophene ring instead of a benzene ring.[3] This structural feature enhances its lipid solubility, allowing for more efficient penetration of the nerve membrane and contributing to its rapid onset of action.[3]
Figure 1. Signaling pathway of local anesthetics in nerve conduction blockade.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize quantitative data from various clinical studies comparing the performance of this compound and mepivacaine.
Table 1: Onset of Action
| Anesthetic Formulation | Procedure | Mean Onset Time (minutes) | Reference(s) |
| 4% Articaine with Epinephrine | Maxillary Teeth Extraction | 2.98 | [4] |
| 2% Mepivacaine with Epinephrine | Maxillary Teeth Extraction | 4.22 | [4] |
| 4% Articaine with Epinephrine | Third Molar Surgery | 3.36 | |
| 2% Mepivacaine with Epinephrine | Third Molar Surgery | 4.09 | |
| 4% Articaine with Epinephrine | Mandibular First Molar Pulp Anesthesia | 2.78 | [5] |
| 2% Mepivacaine with Epinephrine | Mandibular First Molar Pulp Anesthesia | 4.26 | [5] |
Table 2: Duration of Anesthesia
| Anesthetic Formulation | Procedure | Mean Duration (minutes) | Reference(s) |
| 4% Articaine with Epinephrine | Third Molar Surgery | 197.9 | |
| 2% Mepivacaine with Epinephrine | Third Molar Surgery | 183.8 | |
| 4% Articaine with Epinephrine | Pediatric Dentistry (Soft Tissue) | 140.69 | [6] |
| 3% Mepivacaine | Pediatric Dentistry (Soft Tissue) | 117.52 | [6] |
| 4% Articaine with Epinephrine | Mandibular First Molar Pulp Anesthesia | 42.22 | [5] |
| 2% Mepivacaine with Epinephrine | Mandibular First Molar Pulp Anesthesia | 40.74 | [5] |
| 4% Articaine with Epinephrine | Inferior Alveolar Nerve Block | 90-120 | [7] |
| Mepivacaine | Inferior Alveolar Nerve Block | 60-90 | [7] |
Table 3: Anesthetic Success Rate
| Anesthetic Formulation | Procedure | Success Rate (%) | Reference(s) |
| 4% Articaine | Supplemental Buccal Infiltration | 90 | [1] |
| 2% Mepivacaine | Supplemental Buccal Infiltration | 70 | [1] |
| 4% Articaine | Supplemental Intraligamentary Injection | 66.67 | [1] |
| 2% Mepivacaine | Supplemental Intraligamentary Injection | 50 | [1] |
| 4% Articaine | Inferior Alveolar Nerve Block (Irreversible Pulpitis) | 41.2 | |
| 2% Mepivacaine | Inferior Alveolar Nerve Block (Irreversible Pulpitis) | 35.8 |
Experimental Protocols
The following outlines common methodologies employed in clinical trials to assess and compare the efficacy of local anesthetics.
Study Design: Randomized, Double-Blind, Split-Mouth
A robust method for comparing two local anesthetics is the randomized, double-blind, split-mouth design. In this approach, each participant serves as their own control.
-
Patient Selection : A cohort of patients requiring similar bilateral dental procedures is recruited.
-
Randomization : For each patient, the two anesthetics (articaine and mepivacaine) are randomly assigned to the left or right side of the mouth.
-
Blinding : Both the patient and the operator are blinded to which anesthetic is being administered on each side. The anesthetic cartridges are typically masked.
-
Washout Period : If the procedures are not performed in the same session, a sufficient washout period is allowed between appointments to ensure no residual effects from the first anesthetic.
Figure 2. Experimental workflow for a split-mouth comparative clinical trial.
Assessment of Pulpal Anesthesia: Electric Pulp Testing (EPT)
Electric pulp testing is a common method to objectively determine the onset and duration of pulpal anesthesia.
-
Baseline Measurement : Before anesthetic administration, a baseline reading is established for the tooth to be tested.
-
Procedure :
-
The tooth is isolated and dried.
-
A conducting medium (e.g., toothpaste) is applied to the tip of the EPT electrode.
-
The electrode is placed on the middle third of the buccal or labial surface of the tooth.
-
The electrical stimulus is gradually increased until the patient reports a sensation.
-
-
Post-Injection Measurement : After anesthetic administration, the tooth is tested at regular intervals. Anesthetic onset is defined as the time to achieve two consecutive readings of no response at the maximum output of the tester. Duration is the time from onset until the return of sensation.
Assessment of Pain: Visual Analog Scale (VAS)
The Visual Analog Scale is a widely used subjective measure of pain intensity.
-
Scale Description : Patients are presented with a 100 mm horizontal line with "no pain" at one end (0 mm) and "the worst imaginable pain" at the other end (100 mm).
-
Patient Instruction : The patient is asked to mark a vertical line on the scale that corresponds to their level of pain at a specific time (e.g., during injection, during the procedure).
-
Scoring : The distance from the "no pain" end to the patient's mark is measured in millimeters to provide a numerical pain score.
Summary of Findings
The compiled data suggests that articaine generally exhibits a faster onset of action compared to mepivacaine in various dental procedures.[4][5] In terms of duration, articaine often provides a longer period of anesthesia, particularly soft tissue anesthesia.[6] Success rates for achieving profound anesthesia, especially in challenging situations like irreversible pulpitis, tend to be higher with articaine.[1] However, in some instances, the differences in efficacy may not be statistically significant, and both agents are considered effective local anesthetics. The choice between articaine and mepivacaine may depend on the specific clinical scenario, the desired onset and duration of anesthesia, and patient-specific factors.
References
- 1. Surgical procedure [bio-protocol.org]
- 2. A clinical evaluation of the electric pulp tester as an indicator of local anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkell.com [parkell.com]
- 4. Evaluation of the onset of pulpal, soft tissue anesthesia, and pain using buffered lidocaine in children: a randomized-controlled trial [signavitae.com]
- 5. oss.signavitae.com [oss.signavitae.com]
- 6. scielo.br [scielo.br]
- 7. Comparison of onset and duration of action of soft tissue and pulpal anesthesia with three volumes of 4% articaine with 1:100,000 epinephrine in maxillary infiltration anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Articaine Hydrochloride and Bupivacaine Hydrochloride for Anesthetic Potency
A comprehensive review of the available evidence on the clinical efficacy and pharmacological properties of articaine and bupivacaine, two widely used local anesthetics. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed comparison of these two agents.
This guide synthesizes data from multiple clinical trials to provide a comparative analysis of articaine hydrochloride and bupivacaine hydrochloride. The focus is on anesthetic potency, including onset of action, duration of anesthesia, and postoperative analgesic effects. The information is presented to aid in understanding the distinct clinical applications and pharmacological profiles of each anesthetic.
Executive Summary
Clinical evidence consistently demonstrates that this compound offers a significantly faster onset of anesthesia compared to bupivacaine hydrochloride.[1][2][3][4] This rapid action is attributed to its lower pKa value, which allows for more rapid diffusion across nerve membranes.[1] Conversely, bupivacaine hydrochloride is characterized by a notably longer duration of action and provides more prolonged postoperative analgesia.[1][2][3] These differences are primarily due to bupivacaine's higher lipid solubility and slower metabolism.[1][5] The choice between articaine and bupivacaine is therefore dependent on the specific requirements of the clinical procedure, with articaine being favored for shorter procedures requiring a rapid onset and bupivacaine for longer procedures or when extended postoperative pain control is desired.
Quantitative Comparison of Anesthetic Properties
The following tables summarize the key quantitative data from comparative studies of articaine and bupivacaine in various clinical settings.
Table 1: Anesthetic Efficacy in Dental and Oral Surgery (Third Molar Extraction)
| Parameter | 4% Articaine with Epinephrine (1:100,000) | 0.5% Bupivacaine with Epinephrine (1:200,000) | Key Findings | Citations |
| Onset of Action | 53.2 seconds | 83.1 seconds | Articaine has a significantly faster onset of action. | [1][4] |
| ~2 minutes | ~3.1 minutes | Articaine demonstrates a quicker latency time. | [6] | |
| Duration of Anesthesia | 216.6 minutes | 298.4 minutes | Bupivacaine provides a longer duration of anesthesia. | [1][4] |
| Shorter | 426 minutes (postoperative) | Bupivacaine has a significantly longer postoperative anesthetic effect. | [2] | |
| Postoperative Pain (VAS) | Higher pain scores at 6 and 48 hours post-op | Lower pain scores at 6 and 48 hours post-op | Bupivacaine is superior for postoperative pain control. | [2] |
| Higher pain intensity at most time points | Significantly lower postoperative pain intensity | Bupivacaine offers better residual analgesia. | [7][8] | |
| Need for Re-anesthesia | 12% of patients | 24% of patients | Less need for re-anesthesia with articaine (statistically insignificant in one study). | [1][4] |
| Less local anesthetic solution required | More local anesthetic solution required | Articaine is more effective for intraoperative anesthesia. | [2] |
VAS: Visual Analog Scale
Table 2: Anesthetic Efficacy in Spinal Anesthesia (Day-Case Lower Limb Surgery)
| Parameter | Hyperbaric Articaine 80 mg | Plain Bupivacaine 15 mg | Key Findings | Citations |
| Onset of Sensory Block (T12) | ~3-4 minutes (more rapid) | ~3-4 minutes | Articaine has a more rapid onset. | [2][9] |
| Time to Complete Motor Block Regression | 101 minutes (median) | 307 minutes (median) | Articaine has a significantly shorter duration of motor block. | [2][9] |
| Time to First Spontaneous Micturition | 257 minutes (median) | 350 minutes (median) | Faster recovery with articaine. | [2][9] |
| Time to Hospital Discharge | 300 minutes (median) | 380 minutes (median) | Earlier discharge with articaine. | [2][9] |
Table 3: Anesthetic Efficacy in Supraclavicular Brachial Plexus Block (Ambulatory Orthopedic Surgery)
| Parameter | 2% Articaine (30 ml) | 0.5% Bupivacaine (30 ml) | Key Findings | Citations |
| Onset of Motor Block | 8.73 ± 4.33 minutes | 17.53 ± 1.70 minutes | Articaine has a faster onset of motor block. | [7] |
| Duration of Motor Block | 165.73 ± 20.33 minutes | 220.27 ± 37.73 minutes | Articaine has a significantly shorter motor block duration. | [7] |
| Postoperative VAS Score | Higher | Lower | Bupivacaine provides better postoperative analgesia. | [7] |
| Time to Home Discharge Readiness | 289.67 ± 2.73 minutes | Longer | Earlier readiness for discharge with articaine. | [7] |
Experimental Protocols
The data presented above are derived from randomized controlled trials with specific methodologies. Below are detailed summaries of the experimental protocols from key studies.
Protocol 1: Comparison in Lower Molar Tooth Extraction
-
Study Design: A randomized controlled study.
-
Participants: 100 subjects requiring mandibular first or second molar extraction, divided into two groups of 50.
-
Interventions:
-
Group A: 0.5% bupivacaine with 1:200,000 epinephrine.
-
Group B: 4% articaine with 1:100,000 epinephrine.
-
-
Method of Administration: Inferior alveolar nerve block.
-
Primary Outcome Measures:
-
Onset of anesthesia: Time from injection to numbness of the lower lip.
-
Duration of anesthesia: Time from onset of anesthesia to the return of normal sensation.
-
Pain during procedure: Assessed using a Visual Analog Scale (VAS).
-
Postoperative pain: Assessed using a VAS.
-
Need for re-anesthesia.
-
-
Physiological Monitoring: Systolic and diastolic blood pressure and heart rate were evaluated before, during, and after the procedure.[1][4]
Protocol 2: Comparison in Impacted Mandibular Third Molar Surgery
-
Study Design: A randomized, triple-blind, split-mouth clinical trial.
-
Participants: 26 patients requiring removal of bilaterally symmetric impacted mandibular third molars. Each patient served as their own control.
-
Interventions:
-
One side received 4% articaine with 1:100,000 epinephrine.
-
The contralateral side received 0.5% bupivacaine with 1:200,000 epinephrine.
-
-
Method of Administration: Inferior alveolar nerve block.
-
Primary Outcome Measures:
-
Onset of anesthetic action.
-
Intraoperative comfort.
-
Total amount of anesthetic solution used.
-
Duration of postoperative anesthesia and analgesia.
-
Postoperative pain: Assessed using a VAS at 6, 12, 24, and 48 hours.
-
Rescue analgesic use.
-
Intraoperative bleeding.
-
-
Physiological Monitoring: Hemodynamic parameters were monitored.[2]
Mechanism of Action and Pharmacokinetics
Local anesthetics like articaine and bupivacaine function by blocking voltage-gated sodium channels in the neuronal cell membrane, which prevents the propagation of nerve impulses.
The clinical differences between articaine and bupivacaine can be largely explained by their distinct physicochemical properties:
-
pKa: The pKa of a local anesthetic determines the proportion of the drug that exists in the lipid-soluble, uncharged form at physiological pH. Articaine has a pKa of 7.8, which is closer to the physiological pH of 7.4 than bupivacaine's pKa of 8.1.[1][2] This results in a higher concentration of the un-ionized form of articaine, allowing for faster diffusion across the nerve membrane and a quicker onset of action.[1]
-
Lipid Solubility: Bupivacaine is more lipid-soluble than articaine.[5] This higher lipid solubility enhances its potency and allows it to bind more strongly to the sodium channel, contributing to its longer duration of action.[5]
-
Metabolism: Articaine is unique among amide local anesthetics as it contains an ester group in its structure, leading to rapid metabolism by plasma esterases as well as in the liver.[3] Bupivacaine is primarily metabolized in the liver. This faster elimination of articaine contributes to its shorter duration of action.[1][3]
Visualizing Experimental and Logical Workflows
Anesthetic Action Pathway
Caption: Influence of pKa on the onset of anesthetic action.
Clinical Trial Workflow for Anesthetic Comparison
References
- 1. Comparison of the effects of articaine and bupivacaine in impacted mandibular third molar tooth surgery: a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Comparative Evaluation of Anesthetic Effectiveness of 4% Articaine vs 0.5% Bupivacaine for Lower Molar Tooth Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Controlled Trial: Comparison of 4% Articaine versus 0.5% Bupivacaine for Ambulatory Orthopedic Surgery under Supraclavicular Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
- 9. Spinal anaesthesia with articaine 5% vs bupivacaine 0.5% for day-case lower limb surgery: a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Articaine and Ropivacaine Cytotoxicity
An Objective Analysis for Researchers and Drug Development Professionals
The selection of a local anesthetic in clinical practice and its potential application in other therapeutic areas, such as oncology, necessitates a thorough understanding of its cytotoxic profile. This guide provides a detailed, evidence-based comparison of the cytotoxicity of two commonly used amide local anesthetics: articaine and ropivacaine. By synthesizing data from multiple in vitro studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions.
Quantitative Cytotoxicity Data
The cytotoxic effects of articaine and ropivacaine have been evaluated across a variety of cell lines, with results indicating that their toxicity is dependent on the cell type, concentration, and duration of exposure. The following table summarizes the key quantitative data from comparative studies.
| Cell Line | Anesthetic | Metric | Value | Exposure Time | Citation |
| Human Neuroblastoma (SH-SY5Y) | Articaine | LD50 | 8.98 ± 2.07 mM | 20 minutes | [1] |
| Ropivacaine | LD50 | 13.43 ± 0.61 mM | 20 minutes | [1] | |
| Human Neuroblastoma (SH-SY5Y) | Articaine | LD50 | 8.7 mM | 20 minutes | [2][3] |
| Ropivacaine | LD50 | 12.6 mM | 20 minutes | [2][3] | |
| Human Melanoma (A375) | Ropivacaine 0.75% | Cell Viability | 15% ± 3% | 72 hours | [4][5][6] |
| Human Melanoma (Hs294T) | Ropivacaine 0.75% | Cell Viability | 25% ± 3% | 72 hours | [4][5][6] |
| Human Adipose-Derived Mesenchymal Stem Cells | Ropivacaine | Cytotoxicity | Least cytotoxic compared to lidocaine and bupivacaine | Varied | [7][8] |
| Human Chondrocytes (TC28a2) | Ropivacaine | IC50 | ≈ 5 mM | 24 hours | [9] |
Key Observation: Across studies on neuronal cells, ropivacaine consistently demonstrates a higher LD50 value compared to articaine, suggesting it is less neurotoxic in these in vitro models.[1][2][3] Similarly, in studies on mesenchymal stem cells, ropivacaine was found to be the least cytotoxic among the tested local anesthetics.[7][10][11]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the cytotoxicity data. Below are detailed protocols from key experiments.
Neurotoxicity Assessment in SH-SY5Y Cells
-
Cell Culture: Undifferentiated human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM of L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Anesthetic Exposure: Cells were seeded in 96-well plates. After 48 hours, they were exposed to various concentrations of articaine or ropivacaine for 20 minutes.
-
Viability Assay: Cell viability was assessed using a WST-1 (water-soluble tetrazolium salt) assay. The metabolic activity of viable cells reduces WST-1 to a formazan dye, which is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The dose-response curves were generated, and the LD50 (the concentration at which 50% of cells are killed) was determined by extrapolation.[1][3]
Cytotoxicity in Human Melanoma Cells
-
Cell Lines: Human melanoma cell lines A375 and Hs294T were used.
-
Anesthetic Exposure: Cells were exposed to different concentrations of ropivacaine for 1, 12, 24, and 72 hours.
-
Viability Assay: Cell viability was determined by flow cytometry.
-
Data Analysis: The percentage of viable cells was calculated at each time point and concentration.[4][5][12]
Signaling Pathways in Local Anesthetic-Induced Cytotoxicity
The cytotoxic effects of local anesthetics are often mediated through the induction of apoptosis (programmed cell death). Several signaling pathways have been implicated in this process.
Ropivacaine has been shown to induce apoptosis by damaging mitochondria and activating caspase cascades.[13] Specifically, it can lead to the release of cytochrome c from mitochondria, which in turn activates caspase-9 and the executioner caspase-3.[13][14] The activation of caspase-3 ultimately leads to the cleavage of cellular proteins and cell death. Furthermore, some local anesthetics can induce the production of reactive oxygen species (ROS) and activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38, which are also involved in apoptosis.[15]
Below is a generalized workflow for assessing local anesthetic cytotoxicity and a diagram illustrating the key apoptotic signaling pathways.
Conclusion
The available in vitro evidence consistently suggests that ropivacaine exhibits a lower cytotoxic profile compared to articaine, particularly in neuronal cell lines.[1][2][3] The cytotoxicity of both agents is dose- and time-dependent and is influenced by the specific cell type being investigated.[10][13][15] The primary mechanism of cell death induced by these local anesthetics appears to be apoptosis, mediated through mitochondrial and MAPK signaling pathways.[13][15]
For researchers and drug development professionals, these findings are critical. When considering local anesthetics for novel applications or in sensitive patient populations, the relatively lower cytotoxicity of ropivacaine may offer a safety advantage. However, it is imperative to recognize that these are in vitro findings, and further in vivo studies are necessary to fully understand the clinical implications of these cytotoxic differences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Articaine: The Less Neurotoxic Dental Anesthetic In Human Neuroblastoma Cells IADR Abstract Archives [iadr.abstractarchives.com]
- 4. Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines [bjan-sba.org]
- 5. Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of Local Anesthetics in Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. scielo.br [scielo.br]
- 13. Ropivacaine promotes apoptosis of hepatocellular carcinoma cells through damaging mitochondria and activating caspase-3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Cytotoxic effects of ropivacaine, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Amide Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
Amide local anesthetics are fundamental tools in clinical practice for providing targeted pain relief. Unlike their ester counterparts, which undergo rapid hydrolysis in the plasma, amide anesthetics are characterized by a more complex and slower metabolic process primarily occurring in the liver. This difference in metabolism profoundly influences their duration of action, potential for systemic toxicity, and drug-drug interactions. This guide provides a comparative review of the metabolic pathways of commonly used amide local anesthetics, supported by pharmacokinetic data and experimental methodologies.
Core Metabolic Principles
The biotransformation of amide local anesthetics is predominantly carried out by the cytochrome P450 (CYP) enzyme system located within the smooth endoplasmic reticulum of hepatocytes.[1] The primary reactions involved are Phase I reactions, which modify the drug's chemical structure to make it more water-soluble for subsequent excretion.[1] The key metabolic routes for this class of drugs include:
-
N-dealkylation: The removal of an alkyl group from the tertiary amine. This is often the initial and rate-limiting step.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring of the molecule.
-
Amide Hydrolysis: The cleavage of the amide bond, which is a slower process compared to the hydrolysis of ester-type anesthetics.[2]
Following these Phase I modifications, the metabolites may undergo Phase II conjugation reactions (e.g., glucuronidation) to further increase their water solubility before being eliminated by the kidneys.[1]
Comparative Metabolism of Key Amide Anesthetics
The specific metabolic profile of each amide local anesthetic varies, leading to distinct clinical characteristics.
-
Lidocaine: As one of the most versatile and widely studied agents, lidocaine is metabolized by hepatic CYP1A2 and CYP3A4 enzymes.[3][4] The initial step is oxidative N-dealkylation to form two primary active metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[3] These metabolites retain some pharmacological activity and can contribute to central nervous system side effects if they accumulate. Further hydrolysis of these metabolites to 2,6-xylidine precedes renal excretion.[5] The significant role of CYP1A2 in lidocaine metabolism makes its clearance susceptible to inhibition by drugs like fluvoxamine.[4][6]
-
Bupivacaine: Known for its long duration of action, bupivacaine is metabolized more slowly than lidocaine. Its primary metabolic pathway is N-dealkylation to 2',6'-pipecoloxylidide (PPX), a reaction mainly catalyzed by CYP3A4.[7][8] Aromatic hydroxylation also occurs to a lesser extent. The heavy reliance on CYP3A4 means that co-administration of CYP3A4 inhibitors (e.g., troleandomycin) can significantly impair bupivacaine clearance, increasing the risk of cardiotoxicity.[7]
-
Ropivacaine: Structurally similar to bupivacaine but with a lower propensity for cardiotoxicity, ropivacaine is metabolized through two main pathways. Aromatic hydroxylation to 3'-hydroxyropivacaine is primarily mediated by CYP1A2, while N-dealkylation to PPX is mediated by CYP3A4.[9][10] This dual-pathway metabolism may contribute to its more favorable safety profile compared to bupivacaine.[11]
-
Prilocaine: Prilocaine undergoes rapid metabolism in the liver and, to some extent, in the kidneys and lungs. Its hydrolysis yields o-toluidine, a metabolite capable of oxidizing hemoglobin to methemoglobin.[12][13] This can lead to methemoglobinemia, a rare but serious adverse effect characterized by impaired oxygen transport, especially at high doses.[13][14]
-
Articaine: Articaine is unique among the amides because it contains an additional ester side chain in its structure.[15][16] This allows for a dual metabolism pathway: rapid hydrolysis of the ester group by plasma esterases (accounting for 90-95% of its breakdown) and, to a lesser extent, hepatic metabolism of the amide linkage.[17][18] This rapid inactivation results in a very short plasma half-life (around 20 minutes) and a lower risk of systemic toxicity upon repeated injections, making it highly favored in dentistry.[15][18]
Data Presentation: Pharmacokinetic Comparison
The following table summarizes key metabolic and pharmacokinetic parameters of common amide local anesthetics, providing a quantitative basis for comparison.
| Drug | Primary Metabolic Pathway(s) | Key CYP Isozymes | Major Metabolite(s) | Plasma Half-life (t½) | Protein Binding (%) |
| Lidocaine | N-dealkylation, Aromatic Hydroxylation | CYP1A2, CYP3A4[3] | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX)[3] | ~90-120 min[18] | ~60-80%[19] |
| Bupivacaine | N-dealkylation | CYP3A4[7] | 2',6'-pipecoloxylidide (PPX)[7] | ~160-210 min[20] | >95%[19] |
| Ropivacaine | Aromatic Hydroxylation, N-dealkylation | CYP1A2, CYP3A4[9] | 3'-hydroxyropivacaine, PPX[9] | ~114 min | ~94%[19] |
| Prilocaine | Amide Hydrolysis | Hepatic, Renal, Pulmonary enzymes | o-toluidine[12] | ~90 min[20] | ~55% |
| Articaine | Ester Hydrolysis, Amide Hydrolysis | Plasma Esterases, Hepatic enzymes[17] | Articainic Acid[15] | ~20 min[18] | ~95% |
Visualizing Metabolic Processes
To better understand the relationships between the parent drug and its metabolic fate, as well as the experimental methods used for these determinations, the following diagrams are provided.
Caption: General metabolic pathways of amide local anesthetics.
Caption: Experimental workflow for identifying metabolic pathways.
Experimental Protocols
The characterization of metabolic pathways for new chemical entities is a cornerstone of drug development. An in vitro approach using human liver microsomes is a standard method for this purpose.[21][22]
Objective: To identify the primary metabolites and the specific CYP450 isozymes responsible for the metabolism of an amide local anesthetic.
Materials:
-
Pooled human liver microsomes (HLM)[23]
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP3A4, CYP2D6) expressed in a suitable system
-
Test compound (amide local anesthetic)
-
NADPH-generating system (cofactor for CYP activity)
-
Specific CYP isozyme chemical inhibitors or monoclonal antibodies[7][9]
-
Phosphate buffer
-
Acetonitrile or other organic solvent for reaction termination
-
Analytical standards of potential metabolites
Methodology:
-
Metabolic Stability Assay: The test compound (typically at a low concentration, e.g., 1 µM) is incubated with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C. The reaction is initiated by adding the NADPH-generating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent. The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the metabolic half-life.[24][25]
-
Metabolite Identification: A higher concentration of the test compound is incubated with HLM for a fixed period (e.g., 60 minutes). The resulting mixture is analyzed by high-resolution LC-MS/MS to detect and structurally characterize the metabolites formed.
-
Reaction Phenotyping: To identify the responsible enzymes, two parallel approaches are used:
-
Recombinant Enzymes: The test compound is incubated individually with a panel of recombinant human CYP isozymes. The formation of specific metabolites by each isozyme confirms its role in the pathway.[9]
-
Inhibition Assays: The test compound is incubated with HLM in the presence and absence of specific CYP inhibitors or antibodies. A significant reduction in the formation of a metabolite in the presence of an inhibitor (e.g., fluvoxamine for CYP1A2, ketoconazole for CYP3A4) confirms the involvement of that specific enzyme.[6][9]
-
-
Data Analysis: The rates of metabolite formation are quantified, and kinetic parameters (Km and Vmax) can be determined by incubating the compound at various concentrations with HLM or recombinant enzymes. This provides a quantitative measure of the efficiency of each metabolic pathway.[7]
This comprehensive in vitro assessment allows researchers to predict a drug's hepatic clearance, anticipate potential drug-drug interactions, and understand inter-individual variability in metabolism.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 4. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resource.aminer.org [resource.aminer.org]
- 11. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. [Increase of prilocaine-induced methemoglobinemia following anesthesia induction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicalpub.com [clinicalpub.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.vivarep.com [cdn.vivarep.com]
- 19. derangedphysiology.com [derangedphysiology.com]
- 20. resources.wfsahq.org [resources.wfsahq.org]
- 21. dls.com [dls.com]
- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - IN [thermofisher.com]
A Comparative Analysis of the Safety Profile of Articaine Hydrochloride in Juvenile Animal Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical safety profile of articaine hydrochloride and other commonly used local anesthetics, with a specific focus on data from juvenile animal models. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the toxicological and safety profiles of these compounds for pediatric applications.
The systemic toxicity of local anesthetics is a critical consideration, particularly in pediatric populations where differences in physiology can influence drug metabolism and response. The central nervous system (CNS) and cardiovascular system are the primary targets for toxicity.[1][2] Manifestations of CNS toxicity can range from initial excitatory signs like circumoral numbness, metallic taste, and dizziness to more severe effects such as seizures and respiratory depression.[1][2] Cardiovascular effects, which typically occur at higher plasma concentrations, can include hypotension, arrhythmias, and cardiovascular collapse.[1][2]
Comparative Toxicity Data
The following tables summarize key quantitative safety data for this compound and its alternatives—lidocaine, mepivacaine, and bupivacaine—derived from various animal studies. It is important to note that direct comparison is challenging due to the variability in animal models, age groups, and experimental protocols across studies.
Table 1: No-Observed-Adverse-Effect Level (NOAEL) and Toxic Doses
| Anesthetic | Animal Model | Age Group | Route of Administration | NOAEL / Toxic Dose | Key Findings | Reference |
| Articaine HCl | Rat | Not Specified | Subcutaneous | NOEL: 25 mg/kg/day | No pathomorphological systemic changes at systemically toxic doses. | [3] |
| Dog | Not Specified | Subcutaneous | NOEL: 40 mg/kg/day | No pathomorphological systemic changes at systemically toxic doses. | [3] | |
| Lidocaine | Goat Kids | Not Specified | Intravenous Infusion | Mean Convulsive Dose: 12.31 ± 1.42 mg/kg | Sedation followed by ataxia and tonic-clonic convulsions. | [4] |
| Rat (Male) | Not Specified | Subcutaneous | NOAEL (Fertility): 60 mg/kg/day | Did not affect male fertility. | [5] | |
| Bupivacaine | Rat | 2-week-old | Infusion | Lethal Dose: 46.0 ± 5.2 mg/kg | Young animals were more resistant to toxic effects. | [6] |
| Rat | 16-week-old | Infusion | Lethal Dose: 22.7 ± 1.3 mg/kg | [6] |
Table 2: Median Lethal Dose (LD50) Values
| Anesthetic | Model | LD50 | Key Findings | Reference |
| Articaine | Human Neuroblastoma Cells (in vitro) | 8.7 mM | Less neurotoxic than lidocaine, prilocaine, and bupivacaine in this model. | [7] |
| Lidocaine | Human Neuroblastoma Cells (in vitro) | 3.5 mM | [7] | |
| Mepivacaine | Human Neuroblastoma Cells (in vitro) | 5.5 mM | [7] | |
| Bupivacaine | Human Neuroblastoma Cells (in vitro) | 1.0 mM | Most neurotoxic in this in vitro model. | [7] |
| Rat (Infant) | 92 mg/kg | Higher dose per kilogram required for toxicity in infants compared to adults. | [8] | |
| Rat (Adult) | 30 mg/kg | [8] |
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of local anesthetics is primarily mediated by their interaction with voltage-gated sodium channels in neuronal and cardiac membranes.[9][10] However, other pathways are also implicated, particularly in the cardiotoxicity of bupivacaine.
Local Anesthetic Systemic Toxicity (LAST) Pathway
Local anesthetic systemic toxicity (LAST) is a life-threatening adverse event that can occur when local anesthetics reach high concentrations in the systemic circulation. The primary mechanism involves the blockade of sodium channels in the central nervous and cardiovascular systems.[11] At toxic levels, local anesthetics can also interfere with other ion channels, including potassium and calcium channels, and disrupt mitochondrial energy production, leading to cellular dysfunction.[9][11]
Bupivacaine Cardiotoxicity Pathway
Bupivacaine exhibits a higher degree of cardiotoxicity compared to other local anesthetics.[9][12] This is attributed not only to its potent sodium channel blockade but also its effects on calcium handling and mitochondrial function within cardiomyocytes.[13][14] Bupivacaine has been shown to target L-type voltage-dependent calcium channels and impair mitochondrial fatty acid oxidation, leading to a depletion of ATP and subsequent cardiac dysfunction.[13][14]
Experimental Protocols
Detailed experimental protocols for juvenile animal toxicity studies are extensive. The following provides a generalized workflow for conducting such a study, based on common practices in toxicology.
General Workflow for a Juvenile Animal Toxicity Study
This workflow outlines the key stages involved in assessing the safety of a local anesthetic in a juvenile animal model.
1. Protocol Development:
-
Objective: Define the purpose of the study (e.g., to determine the NOAEL).
-
Test Substance: Characterize the local anesthetic (e.g., this compound), including its concentration and formulation.
-
Animal Model: Select an appropriate juvenile animal species and strain, justifying the choice based on metabolic and physiological similarities to human pediatric populations.
-
Dose Selection: Determine a range of doses based on existing adult animal data or preliminary range-finding studies. Include a control group (vehicle administration).
-
Route of Administration: Choose a clinically relevant route (e.g., subcutaneous, intravenous infusion).
-
Endpoints: Define the parameters to be measured, including mortality, clinical signs of toxicity, body weight changes, food consumption, and specific organ function tests.
2. Animal Acclimation and Dosing:
-
Acclimation: Allow animals to acclimate to the laboratory environment for a specified period before the study begins.
-
Dosing: Administer the test substance according to the protocol, ensuring accurate dosing based on body weight.
3. In-life Monitoring and Data Collection:
-
Clinical Observations: Conduct regular, detailed clinical observations to detect any signs of toxicity.
-
Body Weight and Food Consumption: Measure body weight and food consumption at regular intervals.
-
Sample Collection: Collect blood and/or urine samples at predetermined time points for toxicokinetic analysis and clinical pathology.
4. Terminal Procedures and Post-mortem Analysis:
-
Necropsy: At the end of the study, perform a thorough gross necropsy on all animals.
-
Organ Weights: Weigh selected organs.
-
Histopathology: Collect and preserve tissues for microscopic examination.
5. Data Analysis and Reporting:
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods.
-
Interpretation: Interpret the findings to determine the toxicological profile of the local anesthetic and establish safety margins.
Conclusion
The available data from juvenile animal models and in vitro studies suggest that this compound has a favorable safety profile compared to some other local anesthetics, particularly regarding its lower potential for systemic toxicity. However, the heterogeneity of the existing data underscores the need for further well-controlled, comparative studies in standardized juvenile animal models. Such studies are crucial for establishing definitive safety margins and informing clinical guidelines for the use of local anesthetics in pediatric populations. Researchers and drug development professionals should consider the multifactorial nature of local anesthetic toxicity and employ comprehensive preclinical testing strategies to ensure the safety of these essential medicines for children.
References
- 1. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Local anesthetic systemic toxicity: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the toxicological profile of the local anaesthetic articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The influence of age on bupivacaine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nysora.com [nysora.com]
- 10. jptcp.com [jptcp.com]
- 11. m.youtube.com [m.youtube.com]
- 12. [Mechanisms of the cardiac toxicity of bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Possible Mechanisms Underlying Epinephrine Worsens Bupivacaine Induced Cardiac Toxicity - MedCrave online [medcraveonline.com]
meta-analysis of clinical trials comparing articaine and lidocaine for dental anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of articaine and lidocaine for dental anesthesia, drawing on evidence from multiple meta-analyses and clinical trials. The data presented herein is intended to inform research, clinical decision-making, and future drug development in the field of local anesthetics.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators for articaine and lidocaine based on data from various meta-analyses.
Table 1: Anesthetic Success Rate
| Anesthetic | Overall Success (Odds Ratio vs. Lidocaine) | Infiltration Success (Odds Ratio vs. Lidocaine) | Mandibular Block Success (Odds Ratio vs. Lidocaine) |
| Articaine 4% | 2.17[1] | 2.78 to 3.81[1][2] | 1.50 to 1.57[1][2] |
| Lidocaine 2% | Baseline | Baseline | Baseline |
Odds Ratio > 1 indicates a higher likelihood of success for articaine.
Table 2: Onset and Duration of Anesthesia
| Anesthetic | Onset of Pulpal Anesthesia (minutes) | Duration of Pulpal Anesthesia (minutes) | Duration of Soft Tissue Anesthesia (hours) |
| Articaine 4% | 1.5 - 3.6[1] | ~106 - 120[4][6] | ~2.25 - 4[1] |
| Lidocaine 2% | Slower than Articaine[7] | ~61[4] | ~2.5 - 5[8][9] |
Table 3: Adverse Events
| Adverse Event | Articaine | Lidocaine | Key Findings |
| Overall Adverse Reactions | No significant difference | No significant difference | Meta-analyses found no statistically significant difference in the overall risk of adverse events between the two anesthetics.[10][11][12] |
| Postoperative Pain | No significant difference or less pain | No significant difference | Some studies suggest articaine may lead to less postoperative pain, though findings are not consistently significant.[13] |
| Paresthesia | Similar incidence to lidocaine | Similar incidence to lidocaine | Concerns about a higher risk of paresthesia with articaine are not supported by evidence from randomized controlled trials, which show a similar incidence rate for both drugs (around 1%).[4] |
Experimental Protocols
The data presented in this guide are derived from meta-analyses of randomized controlled trials (RCTs). The typical methodology for these clinical trials is outlined below.
1. Study Design:
-
Randomized, Double-Blind, Controlled Trials: The gold standard for clinical research, minimizing bias.[14] Patients are randomly assigned to receive either articaine or lidocaine, and neither the patient nor the administering clinician knows which anesthetic is being used.
-
Split-Mouth Design: In some studies, each patient serves as their own control, receiving articaine on one side of the mouth and lidocaine on the other on separate occasions.[5]
2. Patient Population:
-
Inclusion criteria typically involve adult patients in good health requiring routine dental procedures such as extractions, restorative work, or endodontic treatment.[15]
-
Some studies focus on specific populations, such as pediatric patients or patients with irreversible pulpitis.[10][16][17]
-
Exclusion criteria often include allergies to amide anesthetics, certain medical conditions, and pregnancy.
3. Intervention:
-
Anesthetic Formulation: Commonly, 4% articaine with 1:100,000 or 1:200,000 epinephrine is compared to 2% lidocaine with 1:100,000 epinephrine.[18][19]
-
Administration Technique: The two primary techniques evaluated are infiltration (for maxillary teeth and mandibular anterior teeth) and inferior alveolar nerve block (for mandibular posterior teeth).[2][3]
4. Outcome Measures:
-
Anesthetic Success: This is often defined as the absence of pain during the dental procedure, typically assessed using a Visual Analog Scale (VAS) or the Heft-Parker VAS.[14][15] Successful anesthesia is frequently defined as achieving a pain score of zero.
-
Onset of Anesthesia: The time taken from injection to the point of profound anesthesia, often tested with an electric pulp tester.[7]
-
Duration of Anesthesia: The length of time that pulpal and soft tissue anesthesia is maintained.[7]
-
Adverse Events: Any unwanted or harmful effects experienced by the patient are recorded, including pain, swelling, and nerve-related sensations (paresthesia).[10][11]
Mandatory Visualizations
The following diagrams illustrate the workflow of a meta-analysis and the logical comparison between articaine and lidocaine.
Caption: Workflow of a typical meta-analysis for clinical trial comparison.
Caption: Logical comparison of Articaine and Lidocaine characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scitechnol.com [scitechnol.com]
- 4. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Articaine in dentistry: an overview of the evidence and meta-analysis of the latest randomised controlled trials on articaine safety and efficacy compared to lidocaine for routine dental treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Local anaesthesia using Articaine and Lidocaine in oral and dental surgery: A comparative meta-analysis [scirp.org]
- 9. orabloc.com [orabloc.com]
- 10. Adverse effects of articaine versus lidocaine in pediatric dentistry: a meta-analysis [jocpd.com]
- 11. Adverse effects of articaine versus lidocaine in pediatric dentistry: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oss.jocpd.com [oss.jocpd.com]
- 13. draristide.ro [draristide.ro]
- 14. aapd.org [aapd.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of 4% articaine vs 2% lidocaine in mandibular and maxillary block and infiltration anaesthesia in patients with irreversible pulpitis: a systematic review and meta-analysis [PeerJ] [peerj.com]
- 17. Comparison of Efficacy of Lidocaine and Articaine as Inferior Alveolar Nerve Blocking Agents in Patients with Symptomatic Irreversible Pulpitis: Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Efficacy of 4 % Articaine and 2 % Lidocaine: A clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Articaine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Articaine Hydrochloride is a critical component of laboratory and clinical operational safety. Adherence to proper waste management protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the correct disposal of this compound.
Safety and Handling for Disposal
Before initiating disposal procedures, it is crucial to be aware of the toxicological profile of this compound to ensure safe handling. Personal protective equipment (PPE) should be worn, including protective gloves, clothing, and eye/face protection[1].
Toxicological Data for this compound
| Metric | Value | Species |
| Intravenous LD50 | 37 mg/kg | Mouse |
| Oral LD50 | 980 mg/kg | Rat |
| Subcutaneous TDLO | 1,400 mg/kg/4W intermittent | Rat |
This data is provided for safety context during handling for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable country, federal, state, and local regulations[1][2]. The following steps provide a general framework for proper disposal.
Step 1: Waste Characterization and Segregation
-
Evaluate the Waste Stream : Determine if the this compound waste is classified as hazardous waste. While this compound itself is not typically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is crucial to consult local regulations and the product's Safety Data Sheet (SDS)[1][3]. Some pharmaceutical wastes are considered "characteristic" hazardous wastes (e.g., for ignitability, corrosivity, reactivity, or toxicity)[4][5].
-
Segregate from Other Waste : Do not mix this compound waste with other waste streams. It must be kept separate from biohazardous waste (e.g., items contaminated with blood), sharps, and regular trash[3]. Pharmaceutical waste is treated differently from medical waste; medical waste is often autoclaved, a process that would not break down the pharmaceutical ingredients and could lead to environmental contamination[3].
Step 2: Containerization and Labeling
-
Use Appropriate Containers : Place unused or expired this compound, including residual amounts in dental carpules, into a designated and properly labeled pharmaceutical waste container[3].
-
Proper Labeling : The container must be clearly labeled as "Pharmaceutical Waste" or as required by your institution and local regulations. Ensure the container is kept closed and sealed when not in use[6].
Step 3: Accidental Spill Management
In the event of a spill, follow these procedures:
-
Wear appropriate PPE , including gloves, eye protection, and protective clothing[1][2].
-
Contain the spill . For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders[1].
-
Clean the area . Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Dispose of contaminated materials (absorbent material, PPE) as pharmaceutical waste according to the procedures outlined in this guide[1].
Step 4: Final Disposal
-
Do Not Sewer : It is prohibited to flush this compound or other hazardous waste pharmaceuticals down the toilet or drain[3][7]. Water treatment facilities are generally not equipped to remove such chemicals from the water supply[3]. Evaporation of hazardous waste, including in fume hoods, is also not a permissible disposal method[6].
-
Incineration : The standard and recommended disposal method for pharmaceutical waste is incineration by a licensed waste management facility[3][7]. This process effectively destroys the active pharmaceutical ingredients.
-
Use a Licensed Disposal Service : Arrange for the collection and disposal of the pharmaceutical waste through a licensed hazardous or special waste collection service or a pharmaceutical reverse distributor[3][8]. These services ensure that the waste is transported and destroyed in compliance with all regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dhpsupply.com [dhpsupply.com]
- 3. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 4. michigan.gov [michigan.gov]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. moehs.com [moehs.com]
Personal protective equipment for handling Articaine Hydrochloride
Essential Safety and Handling Guide for Articaine Hydrochloride
This compound is a local anesthetic commonly used in dental procedures.[1][2] Due to its potential hazards, including skin, eye, and respiratory irritation, adherence to strict safety protocols is crucial for researchers, scientists, and drug development professionals.[3][4][5] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] It is also harmful if swallowed.[3][6][7] Therefore, the use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[7] |
| Skin Protection | Impervious gloves (e.g., nitrile, natural rubber) and protective clothing to prevent skin contact.[1][7][8] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[7] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or if dust and aerosols are formed.[7] | Use in a well-ventilated area is crucial.[5][6][9] |
Quantitative Safety Data
Below is a summary of key quantitative safety data for this compound.
| Data Point | Value | Species |
| Intravenous LD50 | 37 mg/kg | Mouse[3] |
| Subcutaneous TDLO | 1,400 mg/kg/4W intermittent | Rat[3] |
| Recommended Storage Temperature (Powder) | 4°C or -20°C | N/A[5][6] |
| Recommended Storage Temperature (in Solvent) | -80°C (6 months) or -20°C (1 month) | N/A[5] |
Operational and Disposal Plans
A clear, step-by-step approach to handling, storage, and disposal is essential to minimize risk and ensure a safe laboratory environment.
Standard Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Ventilation : Always handle this compound in a well-ventilated area or use appropriate exhaust ventilation.[5][6][9]
-
Donning PPE : Wear the recommended PPE as detailed in the table above, including eye/face protection, gloves, and protective clothing.[4][5][7]
-
Handling : Avoid contact with skin and eyes.[5][6][9] Also, avoid the formation of dust and aerosols.[5][6][9]
-
Hygiene : Wash hands thoroughly after handling.[4][5][9] Do not eat, drink, or smoke in the handling area.[6][9]
-
Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5][6][9] Protect from direct sunlight and sources of ignition.[5][6]
Caption: Standard Operating Procedure for Handling this compound.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required to contain the substance and protect personnel.
-
Evacuate : Evacuate all unnecessary personnel from the spill area.[5][9]
-
Ventilate : Ensure the area is well-ventilated.[9]
-
Wear Full PPE : Before entering the spill area, don full personal protective equipment, including respiratory protection.[5][6]
-
Containment : Prevent further leakage or spillage.[5][6] Keep the product away from drains and water courses.[5][6]
-
Clean-up : Absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[5][6]
-
Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.[5][6]
-
Disposal : Place all contaminated materials into a suitable, labeled container for disposal.[1][10] Dispose of the waste in accordance with local, regional, national, and/or international regulations.[5][6][9]
Caption: Workflow for Responding to an this compound Spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containers : Dispose of empty containers in an approved waste disposal plant.[4]
-
Contaminated Materials : Any materials used for cleaning up spills, such as absorbent materials, must be placed in a designated hazardous waste container.
-
Regulations : All disposal must be conducted in accordance with applicable federal, state, and local regulations.[5][9] Do not release into the environment.[6][9]
References
- 1. dhpsupply.com [dhpsupply.com]
- 2. Articaine Safety Data Sheet | Dental Safety Data Sheets [dentalsafetydatasheets.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Articaine HCl|23964-57-0|MSDS [dcchemicals.com]
- 7. echemi.com [echemi.com]
- 8. septodontusa.com [septodontusa.com]
- 9. moehs.com [moehs.com]
- 10. assets.dentsplysirona.com [assets.dentsplysirona.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
